Fmoc-S-xanthyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQGWFHHHZCOH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442304 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186829-25-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-xanthyl-L-cysteine is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group, while the S-xanthyl group offers acid-labile protection for the thiol side chain of cysteine. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, allowing for the selective formation of disulfide bonds and the incorporation of cysteine residues at specific positions within a peptide sequence. This guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its synthesis and use, and workflows for its application in peptide chemistry.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known properties of the target compound, alongside data for structurally similar S-protected Fmoc-L-cysteine derivatives for comparative purposes.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₅NO₅S | [1][2] |
| Molecular Weight | 523.60 g/mol | [1][2] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in organic solvents like DMF, DMSO, and DCM | Inferred[3] |
| Storage | Room temperature, sealed, dry | [1] |
Table 2: Comparative Physicochemical Data of S-Protected Fmoc-L-Cysteine Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Fmoc-S-ethyl-L-cysteine | 371.5 | 130.5 - 132.5 | -12° to -13° (c=1 in MeOH)[4] |
| Fmoc-S-trityl-L-cysteine | 585.71 | 170 - 173 | +16.0 ± 2° (c=1% in THF) |
Experimental Protocols
Synthesis of this compound
Materials:
-
Fmoc-L-cysteine
-
Xanthydrol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Fmoc-L-cysteine and a molar equivalent of xanthydrol in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of TFA to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the crude product from a minimal amount of DCM by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a general protocol for the incorporation of an this compound residue into a peptide sequence using a manual SPPS approach.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
DCM
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution to pre-activate the amino acid for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage of the S-xanthyl Protecting Group and from the Resin
The S-xanthyl group is acid-labile and can be removed simultaneously with the cleavage of the peptide from many acid-sensitive resins.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Mandatory Visualizations
Synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle.
HPLC Analysis Workflow for Peptides.
References
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-S-(9H-xanthen-9-yl)-L-cysteine, commonly referred to as Fmoc-Cys(Xan)-OH. This protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues where the acid-labile xanthyl (Xan) group offers a distinct advantage for thiol protection. This document details the synthetic pathway, purification methods, and comprehensive characterization techniques, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction
Fmoc-S-xanthyl-L-cysteine is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a base-labile Fmoc group, and the thiol side chain is protected by an acid-labile xanthyl group.[1] This orthogonal protection scheme is highly desirable in Fmoc-based SPPS, allowing for the selective deprotection of the Fmoc group during peptide chain elongation without affecting the thiol protecting group. The xanthyl group can be subsequently removed under mildly acidic conditions, often during the final cleavage of the peptide from the resin.[2]
Synthesis of this compound
The synthesis of Fmoc-Cys(Xan)-OH is typically achieved through the S-alkylation of Fmoc-L-cysteine with 9-hydroxyxanthene (xanthydrol) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous Fmoc-selenocysteine(Xan)-OH.[4]
-
Dissolution: Dissolve Fmoc-L-cysteine in dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA) to the solution with stirring.
-
Addition of Xanthydrol: Add 9-hydroxyxanthene (xanthydrol) portion-wise to the stirring solution.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction, add petroleum ether to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with a cold 3:1 mixture of petroleum ether and dichloromethane.
-
Drying: Dry the purified this compound under vacuum. An expected yield of over 80% can be anticipated.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Fmoc-Cys(Xan)-OH. The following section details the analytical techniques and expected results.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₂₅NO₅S |
| Molecular Weight | 523.60 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 186829-25-4 |
| Melting Point | Not available. Analogous compound Fmoc-Sec(Xan)-OH melts at 158-160 °C.[4] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (500 MHz, DMSO-d₆): The expected chemical shifts (δ) in ppm are:
| Protons | Expected Chemical Shift (ppm) |
| COOH | ~12.8 (broad) |
| Fmoc aromatic | ~7.2 - 7.9 |
| Xanthyl aromatic | ~7.0 - 7.4 |
| Fmoc CH, CH₂ | ~4.2 - 4.4 |
| Cysteine α-CH | ~4.3 - 4.5 |
| Cysteine β-CH₂ | ~2.9 - 3.2 |
| Xanthyl CH | Not available |
¹³C NMR (125 MHz, DMSO-d₆): The expected chemical shifts (δ) in ppm are:
| Carbon | Expected Chemical Shift (ppm) |
| COOH | ~172 - 175 |
| Fmoc C=O | ~156 |
| Fmoc aromatic | ~120 - 144 |
| Xanthyl aromatic | ~123 - 152 |
| Fmoc CH, CH₂ | ~47, ~67 |
| Cysteine α-CH | ~55 - 57 |
| Cysteine β-CH₂ | ~27 - 29 |
| Xanthyl CH | Not available |
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.
| Ion | Expected m/z |
| [M+H]⁺ | 524.15 |
| [M+Na]⁺ | 546.13 |
| [M-H]⁻ | 522.14 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product.
Caption: Workflow for the purity analysis of this compound by HPLC.
A typical reversed-phase HPLC (RP-HPLC) method for purity analysis is detailed below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Expected Purity | >98% |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data, based on established methodologies for analogous compounds, offer a robust starting point for researchers in peptide synthesis and drug development. The use of the xanthyl protecting group for the cysteine thiol offers a valuable alternative to other protecting groups, and a thorough understanding of its synthesis and characterization is crucial for its successful application in the preparation of complex peptides.
References
The Xanthyl Group: A Historical and Technical Guide to a Key Player in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The xanthyl (Xan) protecting group has played a significant, albeit evolving, role in the art of peptide synthesis. Initially rising to prominence in Boc-based solid-phase peptide synthesis (SPPS) and later adapted for Fmoc strategies, the Xan group has been instrumental in addressing the challenges associated with the side chains of asparagine (Asn) and glutamine (Gln). This technical guide provides an in-depth exploration of the historical development, chemical principles, and practical application of the xanthyl protecting group in peptide chemistry. It offers a comparative analysis with other relevant protecting groups, detailed experimental protocols, and a discussion of its advantages and limitations, empowering researchers to make informed decisions in the synthesis of complex peptides.
Introduction: The Challenge of Asparagine and Glutamine
The incorporation of asparagine and glutamine residues into peptide sequences presents unique hurdles in solid-phase peptide synthesis. The primary challenges stem from the amide functionality in their side chains, which can lead to deleterious side reactions and synthetic difficulties.
Two major side reactions are of particular concern:
-
Nitrile Formation: Dehydration of the side-chain amide to a nitrile can occur during the activation of the carboxylic acid, especially when using carbodiimide-based coupling reagents. This results in an irreversible modification of the peptide chain.[1]
-
Aspartimide Formation: For asparagine, base-catalyzed intramolecular cyclization can lead to the formation of a succinimide ring, known as an aspartimide. This intermediate can then undergo nucleophilic attack by piperidine (used in Fmoc deprotection) or rearrange to form β-aspartyl peptides, leading to a heterogeneous mixture of final products that are difficult to separate.[2]
Furthermore, Fmoc-Asn-OH and Fmoc-Gln-OH derivatives exhibit poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency and lead to incomplete reactions.[3] To overcome these challenges, protection of the side-chain amide group is often necessary.
The Emergence of the Xanthyl Protecting Group
The xanthyl (Xan) group was introduced as a valuable tool for the temporary protection of the side chains of asparagine and glutamine.[4] It is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it compatible with both Boc and Fmoc synthesis strategies.
Application in Boc Chemistry
In the context of tert-butyloxycarbonyl (Boc) based SPPS, the xanthyl group found widespread use. The strong acidic conditions (typically 50% trifluoroacetic acid in dichloromethane) used to remove the Nα-Boc protecting group at each cycle are also sufficient to cleave the Xan group from the Asn or Gln side chain.[4] This simultaneous deprotection simplifies the synthetic workflow.
Adaptation to Fmoc Chemistry
While the trityl (Trt) group became the more conventional choice for Asn and Gln side-chain protection in 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS, the xanthyl group and its derivatives were also explored. In a seminal 1996 paper from the laboratory of George Barany, novel Nω-xanthenyl-protecting groups (Xan, 2-Moxan, and 3-Moxan) were developed for Fmoc synthesis. These were prepared through an acid-catalyzed reaction of the corresponding xanthydrols with Fmoc-Asn-OH or Fmoc-Gln-OH. The study demonstrated that peptides synthesized using these Xan-protected derivatives were of higher purity compared to those synthesized with the then-common Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection.
Comparative Performance of Xanthyl and Trityl Protecting Groups
The choice of protecting group for the side chains of asparagine and glutamine is a critical decision that can significantly impact the outcome of a peptide synthesis. The xanthyl (Xan) and trityl (Trt) groups are two of the most common choices, each with its own set of advantages and disadvantages.
Data Presentation
While direct, side-by-side quantitative comparisons in the literature are limited, the following tables summarize the key performance characteristics based on available data and established principles in peptide chemistry.
| Feature | Xanthyl (Xan) | Trityl (Trt) | References |
| Primary Synthesis Strategy | Boc-SPPS | Fmoc-SPPS | [1][3] |
| Acid Lability | High | High (but generally less than Xan) | [5] |
| Base Stability (to Piperidine) | Stable | Stable | |
| Prevention of Nitrile Formation | Effective | Effective | [6] |
| Prevention of Aspartimide Formation | Reported to be effective | Generally effective, but can be sequence-dependent | [6][7] |
| Solubility of Protected Amino Acid | Good | Excellent | [3] |
| Parameter | Xanthyl (Xan) | Trityl (Trt) | References |
| Cleavage Conditions | 50% TFA in DCM (for Boc-SPPS); Standard TFA cocktails (for Fmoc-SPPS) | Standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | [4] |
| Cleavage Kinetics | Generally rapid | Can be slow, especially for N-terminal Asn(Trt) or Gln(Trt) | [6] |
| Side Reactions during Cleavage | Minimal reported | Potential for re-tritylation of susceptible residues (e.g., Trp) if scavengers are inadequate |
Experimental Protocols
Synthesis of Fmoc-Asn(Xan)-OH
The following is a general protocol for the synthesis of Fmoc-Asn(Xan)-OH, based on the acid-catalyzed reaction of xanthydrol with Fmoc-Asn-OH.
Materials:
-
Fmoc-Asn-OH
-
Xanthydrol (9-Hydroxyxanthene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Asn-OH in a minimal amount of DCM.
-
Add a catalytic amount of TFA to the solution.
-
Slowly add a molar equivalent of xanthydrol to the stirring solution.
-
Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Cleavage of the Xanthyl Group from a Peptide-Resin
This protocol outlines the final cleavage and deprotection of a peptide containing an Asn(Xan) or Gln(Xan) residue synthesized via Fmoc-SPPS.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Dichloromethane (DCM) for washing (optional)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail. For every 1 gram of resin, use 10-20 mL of the cocktail.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by gently swirling the ether mixture and storing it at -20°C for at least 30 minutes.
-
Collect the peptide pellet by centrifugation.
-
Carefully decant the ether and wash the pellet with cold diethyl ether to remove scavengers and cleaved protecting groups. Repeat the wash at least twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Synthesis of Fmoc-Asn(Xan)-OH.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Stability of Fmoc-S-xanthyl-L-cysteine Under SPPS Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and application of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group for the thiol side chain of cysteine is critical for the successful synthesis of complex peptides, preventing unwanted side reactions and enabling controlled disulfide bond formation. The xanthyl (Xan) group has been explored as an acid-labile protecting group for this purpose.
Overview of S-Xanthyl Protection in Fmoc SPPS
The 9H-xanthen-9-yl (Xan) group is utilized as a protecting group for the sulfhydryl moiety of cysteine. It is introduced via an S-alkylation reaction using xanthydrol and a catalytic amount of trifluoroacetic acid (TFA). A key feature of the S-Xanthyl group is its lability under acidic conditions, allowing for its removal with a standard TFA cleavage cocktail at the end of the synthesis, in the presence of appropriate scavengers like triethylsilane (TES) or triisopropylsilane (TIS). This places it in a similar category to the widely used S-trityl (Trt) protecting group.
Stability Under Basic Conditions of Fmoc Deprotection
A critical aspect of any side-chain protecting group in Fmoc-SPPS is its stability to the basic conditions required for the removal of the Nα-Fmoc group, typically 20% piperidine in dimethylformamide (DMF).
This finding implies that the electron-donating methoxy group at the 3-position of the xanthenyl ring system increases its lability to the point of being unstable under standard Fmoc deprotection conditions. Conversely, the successful synthesis of several model peptides using the unsubstituted Fmoc-Cys(Xan)-OH in the same study suggests that it possesses adequate stability for routine use in Fmoc-SPPS[1][2]. However, for the synthesis of very long peptides requiring numerous deprotection cycles, careful evaluation is recommended.
Data on Stability and Performance
Direct quantitative data comparing the stability of Fmoc-Cys(Xan)-OH to other common cysteine protecting groups under prolonged piperidine treatment is scarce. The following table provides a qualitative summary based on available literature.
| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Key Features |
| Xanthyl | Xan | Generally Stable | Acid-labile, removed with final TFA cleavage. |
| Trityl | Trt | Generally Stable | Cost-effective, standard acid-labile group. |
| Acetamidomethyl | Acm | Stable | Orthogonal; requires specific deprotection (e.g., iodine). |
| tert-Butyl | tBu | Stable | Orthogonal; requires strong acid for removal. |
| 4-Methoxytrityl | Mmt | Partially Labile | Very acid-labile, allows for on-resin deprotection. |
Experimental Protocols
The following are detailed experimental protocols for the use of Fmoc-Cys(Xan)-OH in SPPS and a representative protocol for assessing its stability.
Protocol for Incorporation of Fmoc-Cys(Xan)-OH in SPPS
This protocol outlines the standard steps for coupling Fmoc-Cys(Xan)-OH during peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Cys(Xan)-OH
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.
Protocol for Assessing the Stability of S-Xanthyl Group to Piperidine
This protocol describes a method to quantify the stability of the S-Xanthyl protecting group during prolonged exposure to piperidine.
Materials:
-
Fmoc-Cys(Xan)-OH loaded resin (e.g., Fmoc-Cys(Xan)-Wang resin)
-
20% (v/v) Piperidine in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Aliquot equal amounts of the Fmoc-Cys(Xan)-resin into several reaction vessels.
-
Piperidine Treatment:
-
To each vessel, add 20% piperidine in DMF.
-
Agitate the vessels at room temperature.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), remove a vessel from agitation.
-
-
Washing: Immediately wash the resin from the removed vessel with DMF and DCM and dry under vacuum.
-
Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2 hours to cleave the amino acid from the resin.
-
Sample Analysis:
-
Precipitate the cleaved product in cold diethyl ether.
-
Dissolve the precipitate in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC.
-
-
Data Analysis:
-
Integrate the peak corresponding to the intact Cys(Xan) and any new peaks that may correspond to degradation products.
-
Calculate the percentage of intact Cys(Xan) at each time point to determine the rate of degradation.
-
Visualizations
The following diagrams illustrate the key workflows and potential pathways.
References
The S-Xanthyl Group: A Detailed Guide to Cysteine Thiol Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the cysteine thiol group is a critical aspect of peptide synthesis and the development of cysteine-containing therapeutics. The highly nucleophilic and oxidizable nature of the thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions during peptide elongation and modification. Among the various protecting groups available, the S-xanthyl (Xan) group offers a valuable acid-labile option, particularly within the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism, application, and experimental protocols associated with the S-xanthyl protection of cysteine.
Introduction to S-Xanthyl Protection
The 9H-xanthen-9-yl (Xan) group is a bulky, acid-sensitive protecting group that can be efficiently introduced onto the thiol side chain of cysteine. Its primary advantage lies in its facile cleavage under acidic conditions that are orthogonal to the base-labile Fmoc group, allowing for selective deprotection strategies. The S-xanthyl protection has been shown to provide comparable or even superior results to the more commonly used S-trityl (Trt) group in terms of peptide purity and suppression of side reactions, such as tryptophan alkylation.[1]
Mechanism of S-Xanthyl Protection and Deprotection
Protection Mechanism
The protection of the cysteine thiol group with a xanthyl group proceeds via an S-alkylation reaction. This reaction is typically carried out using xanthydrol (9-hydroxyxanthene) as the alkylating agent and is catalyzed by a strong acid, such as trifluoroacetic acid (TFA).[1][2]
The mechanism involves the acid-catalyzed formation of a stabilized xanthenyl carbocation from xanthydrol. This electrophilic carbocation is then attacked by the nucleophilic sulfur atom of the cysteine thiol, leading to the formation of the S-xanthylated cysteine.
Caption: Acid-catalyzed S-xanthylation of a cysteine thiol.
Deprotection Mechanism
The removal of the S-xanthyl group is an acid-catalyzed process that proceeds via the reverse mechanism of protection. Protonation of the ether oxygen in the xanthyl group leads to the formation of the stable xanthenyl carbocation, which is then trapped by scavengers.[1][2][3][4] The presence of scavengers, such as trialkylsilanes (e.g., triethylsilane, Et₃SiH), is crucial to prevent the highly electrophilic xanthenyl cation from reattaching to the deprotected thiol or other nucleophilic residues in the peptide, such as tryptophan.[1]
Caption: Acid-catalyzed deprotection of S-xanthyl cysteine.
Experimental Protocols
The following protocols are based on the methods described by Han and Barany in their 1997 publication in the Journal of Organic Chemistry.[1][2] These should be considered as a starting point and may require optimization based on the specific peptide sequence and other protecting groups present.
Synthesis of Nα-Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH)
Materials:
-
Nα-Fmoc-L-cysteine (Fmoc-Cys-OH)
-
Xanthydrol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Cys-OH and a molar excess (typically 1.1-1.5 equivalents) of xanthydrol in DCM.
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine to remove excess acid and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
On-Resin Deprotection of the S-Xanthyl Group
Materials:
-
Peptide-resin containing Cys(Xan)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (Et₃SiH)
-
DCM for washing
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection cocktail: TFA/DCM/Et₃SiH (1:98.5:0.5 v/v/v).
-
Treat the resin with the deprotection cocktail at 25 °C for 2 hours with gentle agitation.[1][2]
-
Filter the resin and wash thoroughly with DCM followed by DMF to remove the cleavage reagents and byproducts.
-
The resin-bound peptide with a free cysteine thiol is now ready for subsequent reactions, such as disulfide bond formation.
Oxidative Deprotection and Disulfide Bond Formation
Materials:
-
Peptide-resin or free peptide containing Cys(Xan)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve the S-xanthyl protected peptide in a suitable solvent (e.g., DMF for on-resin or in solution).
-
Add a solution of iodine (10-20 equivalents) in the same solvent.[1][3]
-
Stir the reaction at room temperature and monitor the formation of the disulfide bond by a suitable analytical method (e.g., Ellman's test for free thiols, HPLC).
-
Upon completion, quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Isolate and purify the cyclized peptide as required.
Data Presentation: Stability and Deprotection Conditions
The choice of deprotection conditions for the S-xanthyl group is critical and depends on the desired outcome (i.e., selective on-resin deprotection or final cleavage) and the presence of other acid-labile protecting groups.
| Protecting Group | Deprotection Reagent(s) | Conditions | Outcome | Reference(s) |
| S-Xanthyl (Xan) | TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5) | 25 °C, 2 h | Selective on-resin deprotection | [1][2] |
| S-Xanthyl (Xan) | Iodine (10-20 equiv) | Room Temperature | Oxidative deprotection to disulfide | [1][3] |
| S-Xanthyl (Xan) | Thallium(III) tris(trifluoroacetate) | Room Temperature | Oxidative deprotection to disulfide | [1][3] |
| S-Xanthyl (Xan) | Standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS) | Room Temperature, 2-4 h | Complete deprotection during final cleavage | [1] |
Logical Workflow for S-Xanthyl Cysteine in Peptide Synthesis
The application of S-xanthyl protected cysteine in a synthetic strategy follows a logical workflow, particularly when orthogonal deprotection is required for the formation of specific disulfide bonds.
Caption: Decision workflow for using S-xanthyl cysteine.
Conclusion
The S-xanthyl protecting group provides a robust and versatile tool for the protection of the cysteine thiol group in peptide synthesis. Its acid lability, coupled with the availability of selective on-resin deprotection and oxidative cleavage protocols, makes it a valuable component of orthogonal protection strategies. For researchers and drug development professionals working with cysteine-containing peptides, a thorough understanding of the S-xanthyl group's chemistry and application can lead to more efficient and successful synthetic outcomes. The methodologies presented in this guide, based on established literature, offer a solid foundation for the implementation of S-xanthyl protection in the synthesis of complex peptides.
References
Orthogonality of S-Xanthyl Protection in Fmoc-SPPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the selection of an appropriate protecting group for the sulfhydryl side chain of cysteine is a critical determinant of success. The S-xanthyl (S-Xan) protecting group offers a distinct advantage due to its heightened acid sensitivity compared to more conventional groups like S-trityl (S-Trt), enabling its selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the S-Xan group's application in Fmoc-SPPS, focusing on its orthogonality, stability, and the experimental protocols for its use.
Core Principles of S-Xanthyl Protection
The S-xanthyl group is introduced to the cysteine thiol via an S-alkylation reaction using 9-hydroxyxanthene in the presence of an acid catalyst. Its utility in Fmoc-SPPS stems from its stability to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF), while being readily cleavable under very mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyl (tBu) and Boc, intact. This orthogonality is paramount for the synthesis of complex peptides, particularly those requiring regioselective disulfide bond formation.
While direct, extensive quantitative data on the stability of Fmoc-Cys(Xan)-OH to piperidine is not abundant in publicly available literature, its successful application in multi-step peptide syntheses implies a high degree of stability under these conditions. The primary focus of the S-Xan group's characterization has been its differential acid lability.
Data Presentation: Comparative Acid Lability
The key feature of the S-Xan group is its graded lability in acidic conditions, which allows for its selective removal. The following table summarizes the qualitative and semi-quantitative comparison of the acid lability of S-Xan with other common cysteine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions for Complete Removal | Stability to 1-2% TFA in DCM |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Slowly cleaved |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Labile |
| Xanthyl | Xan | TFA-CH₂Cl₂-Et₃SiH (1:98.5:0.5), 2h | Labile |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA) | Stable |
| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, AgOTf | Stable |
Data is compiled from various sources in peptide chemistry literature. Specific cleavage kinetics can be sequence-dependent.
Mandatory Visualization
Fmoc-SPPS Workflow with Orthogonal S-Xan Cleavage
Caption: Workflow of Fmoc-SPPS incorporating orthogonal cleavage of the S-Xan group.
Principle of Orthogonal Protection
Caption: Orthogonality of S-Xan in relation to other common protecting groups in Fmoc-SPPS.
Experimental Protocols
The following protocols are based on established methodologies in peptide synthesis and should be optimized for specific peptide sequences and laboratory conditions.
Protocol 1: Synthesis of Fmoc-Cys(Xan)-OH
This protocol is analogous to the synthesis of Fmoc-Sec(Xan)-OH and can be adapted for cysteine.
Materials:
-
Fmoc-Cys-OH
-
9-Hydroxyxanthene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Nitrogen source
-
Standard laboratory glassware
Procedure:
-
Dissolve Fmoc-Cys-OH in a minimal amount of DCM.
-
Under a nitrogen atmosphere, add a catalytic amount of TFA (approximately 1-2 mole equivalents relative to Fmoc-Cys-OH).
-
Add 9-hydroxyxanthene (1.0-1.2 equivalents) portion-wise to the stirring solution over 10 minutes.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold petroleum ether.
-
Collect the precipitate by filtration, wash with cold petroleum ether, and dry under vacuum.
-
The crude product can be further purified by recrystallization or flash chromatography if necessary.
Protocol 2: Standard Fmoc-SPPS Cycle
This is a general protocol for the incorporation of amino acids, including Fmoc-Cys(Xan)-OH, into a peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
Fmoc-protected amino acids (including Fmoc-Cys(Xan)-OH)
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagents in DMF. For racemization-prone residues like cysteine, using a carbodiimide-based activator such as DIC/Oxyma is recommended.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 3: Orthogonal On-Resin Cleavage of the S-Xanthyl Group
This protocol allows for the selective deprotection of the cysteine side chain while the peptide remains attached to the resin and other side-chain protecting groups are intact.
Materials:
-
Peptidyl-resin containing Cys(Xan)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) / Triethylsilane (TES) or Triisopropylsilane (TIS) (e.g., 1:98.5:0.5 v/v/v)
-
DCM
-
DMF
-
Peptide synthesis vessel
Procedure:
-
Wash the peptidyl-resin with DCM (3-5 times) to remove any residual DMF.
-
Prepare the cleavage cocktail fresh. For a 100 mg peptidyl-resin, a volume of 2-3 mL is typically sufficient.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 1-2 hours.
-
Monitor the cleavage progress by taking small aliquots of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.
-
Once the S-Xan cleavage is complete, filter the resin and wash it thoroughly with DCM (5-7 times) to remove the cleavage reagents and the cleaved xanthyl cation.
-
Wash the resin with DMF (3-5 times). The resin with the deprotected cysteine thiol is now ready for on-resin modification (e.g., disulfide bond formation) or can proceed to the final cleavage step.
Protocol 4: Final Cleavage and Global Deprotection
This protocol is used to cleave the synthesized peptide from the resin and remove all remaining acid-labile side-chain protecting groups (e.g., tBu, Boc).
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v/w/v/v or a simpler TFA/TIS/H₂O 95:2.5:2.5 v/v/v cocktail)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
The S-xanthyl protecting group provides a valuable tool for the synthesis of complex cysteine-containing peptides within the Fmoc-SPPS framework. Its key advantage lies in its high acid sensitivity, which allows for its orthogonal removal under mild conditions, preserving other acid-labile protecting groups. This feature is particularly beneficial for strategies involving regioselective disulfide bond formation. By understanding the principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage the S-Xan group to achieve their synthetic goals in peptide science and drug development.
Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis
An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The unique chemical properties of the cysteine (Cys) residue, particularly the high nucleophilicity of its thiol side chain, present both significant opportunities and challenges in the field of peptide synthesis and drug development. The ability of two cysteine thiols to oxidize and form a disulfide bond is fundamental to the structural integrity, stability, and biological activity of a vast number of peptides and proteins. However, this inherent reactivity necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent a host of undesirable side reactions.
Without adequate protection, the cysteine thiol can lead to failed syntheses or the generation of complex mixtures of impurities through oxidation, alkylation, or reaction with carbocations generated during the deprotection of other amino acid side chains. The strategic selection of a cysteine protecting group is therefore a critical decision that influences not only the prevention of these side reactions but also dictates the approach for achieving correct, regioselective disulfide bond formation in peptides with multiple disulfide bridges.
An ideal cysteine protecting group should exhibit stability to the iterative conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection) while being selectively removable under mild conditions that do not compromise the integrity of the peptide. The concept of "orthogonality," where protecting groups can be removed in any order without affecting others, is paramount for the synthesis of complex, multi-disulfide-containing peptides. This guide provides a comprehensive overview of the core strategies for cysteine thiol protection, focusing on the classification of commonly used protecting groups, their chemical properties, and detailed experimental protocols for their application and removal.
Classification of Cysteine Protecting Groups
Cysteine protecting groups are typically classified based on the chemical conditions required for their removal. This classification provides a framework for developing orthogonal protection strategies in the synthesis of complex peptides.
Caption: Classification of Cysteine Protecting Groups.
Acid-Labile Protecting Groups
These groups are removed by treatment with acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. Their lability is dependent on the stability of the carbocation formed during cleavage.
-
Trityl (Trt): One of the most common protecting groups for cysteine in Fmoc-based SPPS. It is highly labile to standard TFA cleavage cocktails and is typically removed during the final cleavage of the peptide from the resin. The use of scavengers like triisopropylsilane (TIS) is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol.
-
Methoxytrityl (Mmt): Significantly more acid-labile than the Trt group, Mmt can be selectively removed on-resin using dilute TFA (e.g., 1-2% TFA in dichloromethane). This property makes it highly valuable for orthogonal protection strategies, enabling on-resin disulfide bond formation.
-
Diphenylmethyl (Dpm): More stable to mild acid than Trt, offering an orthogonal option. It requires higher concentrations of TFA for removal.
-
tert-Butyl (tBu): A highly stable group that is resistant to standard TFA cleavage conditions. Its removal requires strong acids like hydrogen fluoride (HF) or specific reagents such as a mixture of TFA, thioanisole, and 1,2-ethanedithiol (EDT).
Base-Labile Protecting Groups
These groups are cleaved under basic conditions and are primarily used in Boc-based SPPS, as they are incompatible with the piperidine treatment used for Fmoc group removal.
-
9-fluorenylmethyl (Fm): This group is removed by treatment with ammonia in methanol or 50% piperidine in DMF. It is not compatible with Fmoc SPPS.
Disulfide-Based (Reductively Labile) Protecting Groups
These groups are removed under reducing conditions, offering an orthogonal deprotection strategy to acid- and base-labile groups.
-
S-tert-butylthio (StBu): This group is stable to TFA but can be removed by treatment with reducing agents like dithiothreitol (DTT) or other thiols. This allows for selective deprotection on the solid support.
-
sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT): Newer disulfide-based protecting groups designed for improved removal efficiency with reducing agents like DTT compared to StBu.
Oxidatively Labile Protecting Groups
These groups are removed by oxidation, often leading to the direct formation of a disulfide bond.
-
Acetamidomethyl (Acm): A widely used protecting group that is stable to both acidic and basic conditions of SPPS. It is typically removed by oxidative cleavage with iodine, which simultaneously forms a disulfide bond. The use of heavy metals like mercury(II) acetate is an alternative removal method that yields a free thiol.
Orthogonal Protection Strategies
The synthesis of peptides with multiple, specific disulfide bonds relies on the concept of orthogonal protection. By protecting pairs of cysteines with groups that can be removed under different conditions, disulfide bonds can be formed in a stepwise and regioselective manner.
Caption: Orthogonal Disulfide Bond Formation Strategy.
A common orthogonal strategy involves the use of an acid-labile group like Trt or Mmt in combination with the oxidatively-labile Acm group. The Trt or Mmt group can be selectively removed on-resin to form the first disulfide bond, followed by the removal of the Acm group and formation of the second disulfide bond after cleavage from the resin.
Quantitative Data on Cysteine Protecting Groups
The selection of a protecting group is often guided by its stability during synthesis and the efficiency of its removal. The following tables summarize key quantitative data for some of the most common cysteine protecting groups.
Table 1: Stability of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Stability to Piperidine (Fmoc Deprotection) | Stability to TFA (Final Cleavage) |
| Trityl | Trt | Stable | Labile |
| Methoxytrityl | Mmt | Stable | Highly Labile |
| Acetamidomethyl | Acm | Stable | Stable |
| tert-Butyl | tBu | Stable | Stable |
| S-tert-butylthio | StBu | Stable | Stable (in absence of thiol scavengers) |
| Diphenylmethyl | Dpm | Stable | Labile (at high concentrations) |
| Tetrahydropyranyl | Thp | Stable | Labile |
Table 2: Deprotection Conditions and Cleavage Yields
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Typical Cleavage Yield |
| Trityl (Trt) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90% |
| Methoxytrityl (Mmt) | 1-2% TFA in DCM with 5% TIS | 30 minutes (repeated) | >95% (on-resin) |
| Acetamidomethyl (Acm) | Iodine (I₂) | 10-50 fold excess in various solvents, 40-60 min | >80% (forms disulfide) |
| Acetamidomethyl (Acm) | Mercury(II) Acetate (Hg(OAc)₂) | 1.0 eq. per Acm at pH 4.0, 1 hour, then β-mercaptoethanol | Variable, yields free thiol |
| tert-Butyl (tBu) | TFA/thioanisole/EDT (90:5:5, v/v/v) | 4-6 hours | >70% |
| S-tert-butylthio (StBu) | Dithiothreitol (DTT) or other thiols | Varies with thiol and conditions | >90% |
| Tetrahydropyranyl (Thp) | TFA/H₂O/TIS (95:2.5:2.5) | 2 hours | Not specified, but reported as complete |
Table 3: Racemization of C-terminal Cysteine During Coupling
Racemization is a significant side reaction, particularly for the C-terminal cysteine residue during its coupling in Fmoc-SPPS. The choice of protecting group has a substantial impact on the degree of epimerization.
| Protecting Group on C-terminal Cys | Racemization (%) |
| Fmoc-Cys(Thp)-OH | 0.74 |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Dpm)-OH | 6.8 |
Data sourced from references and.
Experimental Protocols
The following section provides detailed methodologies for the removal of several key cysteine protecting groups.
Protocol 1: On-Resin Deprotection of Methoxytrityl (Mmt)
This protocol allows for the selective deprotection of the Mmt group on the solid support, enabling on-resin modifications such as disulfide bond formation.
-
Resin Preparation: Swell the Mmt-protected peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 30 minutes. Repeat this step until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Washing: Wash the resin thoroughly with DCM and then with dimethylformamide (DMF) to prepare for the next synthetic step (e.g., on-resin disulfide bond formation or further peptide elongation).
Protocol 2: Deprotection of Acetamidomethyl (Acm) with Iodine (Disulfide Formation)
This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or a mixture of DCM and trifluoroethanol (TFE).
-
Iodine Addition: Add a solution of iodine (10-50 fold molar excess over the peptide) to the peptide solution with stirring.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the resulting disulfide-bridged peptide by preparative HPLC.
Protocol 3: Deprotection of Acetamidomethyl (Acm) with Mercury(II) Acetate (Free Thiol Formation)
This method removes the Acm group to yield a free thiol and is also effective for the deprotection of tBu and Trt groups. Caution: Mercury salts are highly toxic and must be handled with extreme care in a fume hood, with appropriate personal protective equipment. All waste must be disposed of according to institutional guidelines for heavy metal waste.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL) and carefully adjust the pH to 4.0 with glacial acetic acid.
-
Mercury(II) Acetate Treatment: Add 1.0 equivalent of mercury(II) acetate per Acm group with stirring. Readjust the pH to 4.0 if necessary. Stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen).
-
Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.
-
Purification: Remove the precipitate by centrifugation. The supernatant containing the crude peptide with a free thiol can then be desalted and purified by HPLC.
Protocol 4: Deprotection of tert-Butyl (tBu)
This protocol is for the removal of the highly stable tBu group.
-
Peptide Dissolution: Dissolve the tBu-protected peptide in a cleavage cocktail consisting of TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5, v/v/v).
-
Deprotection Reaction: Stir the solution at room temperature for 4-6 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Washing and Purification: Wash the peptide precipitate with cold diethyl ether and then purify by HPLC.
Logical Workflow for Protecting Group Selection
The choice of a cysteine protecting group strategy follows a logical workflow designed to achieve the desired final peptide structure, particularly in the context of multiple disulfide bonds.
Caption: Workflow for Cysteine Protecting Group Selection.
Conclusion
The strategic protection of cysteine's thiol side chain is a cornerstone of modern peptide synthesis. The diverse array of available protecting groups, each with unique labilities, provides the synthetic chemist with a powerful toolkit for the construction of complex peptides. A thorough understanding of the stability, orthogonality, and deprotection conditions of these groups is essential for the rational design of synthetic strategies that maximize yield and purity. As the demand for sophisticated peptide-based therapeutics continues to grow, the development and application of robust and efficient cysteine protection strategies will remain a critical area of research and development.
The S-Xanthyl Group: A Shield Against Side Reactions in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving high yields and purity. For asparagine (Asn) and glutamine (Gln), the S-xanthyl (S-Xan) protecting group has emerged as a robust tool, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide delves into the core features, advantages, and practical applications of the S-xanthyl group, providing detailed experimental protocols and a comparative analysis to inform its effective use in the laboratory.
Core Principles and Key Advantages of the S-Xanthyl Protecting Group
The primary role of the S-xanthyl group is to temporarily shield the side-chain amide functionality of asparagine and glutamine residues during peptide synthesis. This protection is crucial for preventing undesirable side reactions and enhancing the efficiency of the synthesis process.
Key Advantages:
-
Prevention of Nitrile Formation: During the activation of the carboxylic acid of asparagine for coupling, the unprotected side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This irreversible side reaction is a significant source of impurities. The bulky S-xanthyl group sterically hinders the amide, effectively preventing this dehydration.[1][2]
-
Improved Solubility: Asparagine and its protected derivatives often exhibit poor solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF). The introduction of the S-xanthyl group significantly enhances the solubility of the Boc-Asn(Xan)-OH derivative, leading to more efficient and complete coupling reactions.[2]
-
Acid Lability: The S-xanthyl group is readily cleaved under the acidic conditions used for the removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA).[2] This means that in a standard Boc-SPPS workflow, the S-Xan group is removed during each cycle after the incorporation of the Asn(Xan) or Gln(Xan) residue. While this might seem counterintuitive, the protection is most critical during the activation and coupling steps of that specific residue to prevent side reactions.
Comparative Analysis of Asparagine Side-Chain Protecting Groups
The selection of a protecting group is a critical decision in peptide synthesis design. The following table provides a comparative overview of the S-xanthyl group and the commonly used trityl (Trt) group for asparagine protection in the context of Boc-SPPS.
| Parameter | S-Xanthyl (Xan) | Trityl (Trt) | Unprotected |
| Primary Side Reaction | Minimized nitrile formation. | Effective prevention of nitrile formation. | Prone to significant dehydration to β-cyanoalanine.[1] |
| Solubility in DMF | High, improves coupling efficiency.[2] | Good, enhances solubility over unprotected derivatives.[1] | Low, can lead to incomplete coupling.[1] |
| Coupling Efficiency | Generally high due to improved solubility. | Good, but steric hindrance can sometimes slow down coupling. | Potentially reduced due to low solubility and side reactions.[1] |
| Deprotection Conditions | Cleaved by TFA during standard Boc deprotection cycles.[2] | Cleaved by TFA; cleavage can be slow for N-terminal Asn(Trt).[3] | N/A |
| Purity of Crude Peptide | Generally leads to higher purity peptides with fewer nitrile-related impurities. | Yields significantly purer peptides compared to unprotected Asn. | Lower purity due to the presence of deletion sequences and nitrile impurities.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the S-xanthyl protecting group strategy. The following protocols provide step-by-step instructions for key procedures.
Protocol 1: Synthesis of Boc-Asn(Xan)-OH
This two-step procedure involves the protection of the α-amino group of L-asparagine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the xanthyl group onto the side-chain amide.
Step 1: Synthesis of Boc-Asn-OH
-
Dissolve L-asparagine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield Boc-Asn-OH as a white solid.
Step 2: Synthesis of Boc-Asn(Xan)-OH
-
Dissolve Boc-Asn-OH and xanthydrol (1.5 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the pure fractions and evaporate the solvent to obtain Boc-Asn(Xan)-OH as a white to off-white powder.
Protocol 2: Incorporation of Boc-Asn(Xan)-OH into a Peptide Sequence (Boc-SPPS)
This protocol describes a single coupling cycle for the incorporation of Boc-Asn(Xan)-OH using HBTU as the coupling agent.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: After a complete coupling, drain the coupling solution and wash the resin thoroughly with DMF and DCM. The peptide-resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile protecting groups.
Caution: Anhydrous HF and TFA are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood with appropriate personal protective equipment.
Using Reagent K:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add 10-20 mL of Reagent K per gram of resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K and combine the filtrates.
-
Precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Visualizing Workflows and Mechanisms
To further elucidate the processes involving the S-xanthyl protecting group, the following diagrams are provided.
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-Asn(Xan)-OH.
Caption: Mechanism of acid-catalyzed deprotection of the S-xanthyl group.
Conclusion
The S-xanthyl protecting group offers a highly effective solution to the challenges associated with the incorporation of asparagine and glutamine in Boc-SPPS. Its ability to prevent nitrile formation and enhance solubility contributes significantly to the synthesis of purer peptides with higher yields. By understanding the key features of the S-Xan group and adhering to optimized experimental protocols, researchers can leverage this valuable tool to advance their peptide-based research and development endeavors.
References
The Solubility Profile of Fmoc-S-xanthyl-L-cysteine in Common SPPS Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH), a critical derivative used in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of cysteine residues. While specific quantitative solubility data for Fmoc-Cys(Xan)-OH is not extensively documented in publicly available literature, this guide consolidates general principles from the broader class of Fmoc-protected amino acids, outlines expected solubility in common SPPS solvents, and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting. This document aims to equip researchers with the necessary information to effectively handle this reagent, mitigate potential synthesis issues related to insolubility, and ensure high-purity peptide products.
Introduction to Fmoc-Cys(Xan)-OH in SPPS
The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions.[1] Cysteine, with its reactive thiol side chain, requires robust protection to prevent undesired side reactions such as oxidation during peptide assembly.[2] The S-xanthyl (Xan) protecting group is one such group employed for this purpose. The solubility of the Fmoc-amino acid derivative in the reaction solvent is a critical factor for the success of the coupling steps in SPPS.[3] Poor solubility can lead to incomplete reactions, slow kinetics, and the formation of deletion sequences, ultimately impacting the purity and yield of the final peptide.[3][4]
Qualitative Solubility in Common SPPS Solvents
Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis.[5][6] The bulky and hydrophobic nature of both the Fmoc and xanthyl groups in Fmoc-Cys(Xan)-OH suggests that its solubility will be influenced by the solvent's ability to solvate these moieties. Based on general principles for similar compounds, the expected qualitative solubility of Fmoc-Cys(Xan)-OH is summarized in Table 1.
| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for SPPS due to its excellent solvating properties for Fmoc-amino acids and resins.[5] However, DMF can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[7] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | Often considered a stronger solvent than DMF with a higher solvating power, which can be beneficial for hydrophobic and aggregation-prone sequences.[8][9] Some reports suggest Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.[7] |
| Dichloromethane | DCM | Moderate to Limited | While used in some SPPS protocols, its utility in Fmoc chemistry can be limited as it may not efficiently solvate growing peptide chains and can react with piperidine.[7] |
| Dimethyl Sulfoxide | DMSO | Good (often as a co-solvent) | A powerful solvent used to dissolve Fmoc-amino acids and disrupt secondary structures in aggregating peptides.[5][8] It is often used in mixtures with other solvents.[5] Caution is advised for peptides containing cysteine or methionine due to potential oxidation.[5] |
Table 1: Expected Qualitative Solubility of Fmoc-S-xanthyl-L-cysteine in Common SPPS Solvents. This table provides a general guide; actual solubility should be determined empirically.
Factors Influencing Solubility
Several factors can impact the solubility of Fmoc-Cys(Xan)-OH during SPPS:
-
Solvent Purity: The presence of water or other impurities in solvents can significantly decrease the solubility of hydrophobic Fmoc-amino acids. High-purity, amine-free solvents are recommended.[8]
-
Temperature: Gentle warming (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[8]
-
Additives: In cases of on-resin aggregation, which can be exacerbated by poor solubility, the use of chaotropic salts (e.g., LiCl) or special solvent mixtures (e.g., "Magic Mixture") can be beneficial.[8]
-
Peptide Sequence: As the peptide chain elongates, its own physicochemical properties can influence the solubility of the incoming Fmoc-amino acid and the overall reaction environment.[9]
Experimental Protocol for Solubility Determination
Given the lack of specific quantitative data, it is often necessary for researchers to determine the solubility of Fmoc-Cys(Xan)-OH in their chosen solvent system. The following protocol outlines a reliable method for this determination.
4.1. Materials and Equipment
-
This compound
-
Selected SPPS solvents (e.g., DMF, NMP, DCM, DMSO) of high purity
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-Cys(Xan)-OH to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.[10]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[10]
-
-
HPLC Analysis:
-
Quantification:
-
Determine the concentration of Fmoc-Cys(Xan)-OH in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.[10]
-
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of Fmoc-Cys(Xan)-OH is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of Fmoc-Cys(Xan)-OH.
Troubleshooting and Optimization
Should solubility issues arise during SPPS with Fmoc-Cys(Xan)-OH, consider the following strategies:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the Fmoc-amino acid.[8]
-
Solvent Mixtures: Employing a mixture of solvents, such as DMF/DMSO, can enhance solubility.[8]
-
Immediate Use: Once dissolved, use the Fmoc-amino acid solution immediately for the coupling reaction to prevent potential precipitation.[8]
-
Double Coupling: If incomplete coupling is suspected due to poor solubility, performing a second coupling step may be beneficial.[9]
Conclusion
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-S-xanthyl-L-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The S-xanthyl (Xan) protecting group offers an acid-labile option for the cysteine thiol, providing an alternative to the more commonly used trityl (Trt) group. This document outlines detailed protocols, potential side reactions, and comparative data to facilitate the synthesis of cysteine-containing peptides with high purity and yield.
Introduction
Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The strategic protection of the cysteine thiol group is therefore a critical aspect of peptide synthesis. The S-xanthyl protecting group is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This allows for the direct generation of the free thiol-containing peptide.
Key Considerations
The incorporation of any protected cysteine derivative in SPPS requires careful optimization to minimize potential side reactions. Key considerations for Fmoc-Cys(Xan)-OH include:
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling. The choice of coupling reagents and conditions is crucial to maintain the chiral integrity of the amino acid.
-
Coupling Efficiency: The steric bulk of the protecting group can influence the efficiency of the coupling reaction. Monitoring the completion of the coupling is essential to avoid deletion sequences.
-
Side Reactions during Cleavage: The carbocation generated during the acidic cleavage of the xanthyl group can lead to side reactions if not properly scavenged.
Comparative Data on Cysteine Racemization
While specific data for Fmoc-Cys(Xan)-OH is limited, the following table summarizes racemization data for other common Fmoc-cysteine derivatives, highlighting the impact of coupling conditions. It is recommended to use milder coupling conditions to minimize racemization when incorporating Fmoc-Cys(Xan)-OH.[1]
| Fmoc-Cys Derivative | Coupling Reagent | Racemization (%) |
| Fmoc-Cys(Trt)-OH | HBTU/DIEA (with pre-activation) | 5-33% |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% |
| Fmoc-Cys(MBom)-OH | Phosphonium/Uronium reagents | 0.4% |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Xan)-OH
This protocol outlines the manual synthesis of a peptide containing a Cys(Xan) residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Cys(Xan)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).
-
-
Amino Acid Coupling (for Fmoc-Cys(Xan)-OH):
-
In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, recoupling may be necessary.
-
-
Washing: Wash the resin with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Add the pre-chilled cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin substitution).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Cys(Xan)-OH can be adapted for automated peptide synthesizers. The general principles of the manual protocol apply, with adjustments to the synthesizer's software and reagent delivery systems. It is recommended to use a coupling method that minimizes racemization, such as DIC/Oxyma, and to allow for sufficient coupling time.
Mandatory Visualizations
References
Application Notes and Protocols for Coupling Fmoc-S-xanthyl-L-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection of appropriate coupling reagents and optimized protocols for the incorporation of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). The primary challenge during the coupling of cysteine derivatives is the high susceptibility to racemization. This document outlines strategies to mitigate this and other potential side reactions, ensuring high peptide purity and yield.
Introduction
This compound is a valuable building block in SPPS, offering a milder deprotection strategy for the sulfhydryl group compared to the more common trityl (Trt) protecting group. However, like other cysteine derivatives, it is highly prone to racemization during the carboxyl group activation and coupling steps, particularly under standard basic conditions.[1] The selection of the coupling reagent and reaction conditions is therefore critical to maintaining the stereochemical integrity of the C-terminal cysteine residue.
Potential side reactions during the coupling of Fmoc-protected cysteine derivatives include:
-
Racemization: Loss of stereochemical purity at the α-carbon is a major concern, especially with strong bases and highly activating reagents.[2]
-
β-Elimination: This can occur with C-terminal cysteine residues, leading to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinylalanine adduct.[2][3] Using 2-chlorotrityl-type resins can help minimize this side reaction.
-
Incomplete Coupling: The bulky nature of the xanthyl protecting group can lead to steric hindrance, potentially resulting in incomplete coupling reactions and deletion sequences.
This guide provides recommendations for coupling reagents and detailed protocols to address these challenges.
Recommended Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of Fmoc-Cys(Xan)-OH. Reagents are categorized based on their efficacy in minimizing racemization while achieving high coupling efficiency.
Carbodiimide-Based Reagents (Highest Recommendation)
Carbodiimide-based methods, particularly in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), are highly recommended for coupling racemization-prone amino acids like Fmoc-Cys(Xan)-OH.[4] These reagents are used under acidic to neutral conditions, which significantly suppresses racemization.
-
DIC/HOBt (Diisopropylcarbodiimide/1-Hydroxybenzotriazole): This is a classic and effective combination that has been shown to result in less than 1% racemization for Fmoc-Cys(Trt)-OH.[1] It is a cost-effective and reliable choice.
-
DIC/Oxyma Pure®: Oxyma is a non-explosive alternative to HOBt and has been shown to be equally or even more effective in suppressing racemization and improving coupling efficiency.[5][6][7]
Uronium/Aminium Salt-Based Reagents (Use with Caution)
Uronium and aminium salt reagents like HATU, HBTU, and HCTU are known for their high reactivity and rapid coupling times.[8][9] However, they are typically used with a base like N,N-diisopropylethylamine (DIPEA), which can significantly increase the risk of racemization for cysteine derivatives (5-15% for HBTU/DIPEA with Fmoc-Cys(Trt)-OH).[1][10]
If these reagents are necessary, for example, in a difficult coupling step, the following modifications are strongly advised:
-
Use of a Weaker Base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the extent of racemization.[10][11]
-
Minimized Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent and base to a minimum before adding it to the resin.[11]
Quantitative Data Summary
The following table summarizes the reported racemization levels for different coupling reagents with Fmoc-protected cysteine, which serves as a close proxy for Fmoc-Cys(Xan)-OH.
| Coupling Reagent | Additive | Base | % Racemization (D-isomer) for Fmoc-Cys(Trt)-OH | Reference |
| HBTU | - | DIPEA | 5 - 15% | [1] |
| DIC | HOBt | - | < 1% | [1] |
| DIC | Oxyma | - | Low (comparable to or better than HOBt) | [5][6] |
| HATU | - | DIPEA | High potential for racemization | [8] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in SPPS. These are general guidelines and may need optimization based on the specific peptide sequence and solid support.
Protocol 1: Recommended Coupling using DIC/HOBt
This protocol is highly recommended for minimizing racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(Xan)-OH (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid and Additive Dissolution: In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3-5 eq.) and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Coupling Initiation: Add the dissolved amino acid/HOBt mixture to the swollen resin.
-
Addition of DIC: Add DIC (3-5 eq.) to the resin mixture.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.
Protocol 2: Coupling using HATU with Reduced Racemization Conditions
This protocol should be used when a highly efficient reagent is required for a difficult coupling, with modifications to minimize racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(Xan)-OH (3-5 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
2,4,6-Collidine (6-10 equivalents)
-
Anhydrous DMF or NMP
-
DCM
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3-5 eq.) and HATU (2.9 eq.) in DMF. Add 2,4,6-collidine (6-10 eq.) and allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes).
-
Coupling: Immediately add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress with a Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol.
Diagrams
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: Workflow for the recommended DIC/HOBt coupling of Fmoc-Cys(Xan)-OH.
Caption: Decision logic for selecting a coupling reagent for Fmoc-Cys(Xan)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptlab.unifi.it [peptlab.unifi.it]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of the S-Xanthyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthyl (Xan) group is a critical protecting group in solid-phase peptide synthesis (SPPS), particularly for the side chains of asparagine (Asn) and glutamine (Gln). Its primary role is to prevent the undesirable dehydration of the amide side chain to a nitrile and to minimize the formation of aspartimide, especially during Fmoc-based synthesis protocols. The acid-labile nature of the Xan group allows for its efficient removal during the final cleavage of the peptide from the resin.[1]
These application notes provide a comprehensive guide to the selection and use of cleavage cocktails for the removal of the S-xanthyl protecting group. Detailed protocols for common cleavage procedures are outlined to facilitate their implementation in a laboratory setting.
Data Presentation: Comparison of Cleavage Cocktails for S-Xanthyl Deprotection
The choice of the appropriate cleavage cocktail is crucial and depends on the amino acid composition of the peptide, particularly the presence of other sensitive residues. The following table summarizes commonly used cleavage cocktails for the removal of the S-xanthyl group, along with their compositions and key features. The comparative data is based on established knowledge in peptide chemistry and is semi-quantitative in nature.
| Cleavage Cocktail | Composition (v/v/w) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A widely used and effective cocktail for peptides without highly sensitive residues. Triisopropylsilane (TIS) acts as a scavenger for carbocations. | Less effective at scavenging for peptides containing multiple sensitive residues like Trp. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust cocktail with multiple scavengers, suitable for complex peptides containing sensitive residues.[1][2] | Contains toxic and malodorous reagents (thioanisole and EDT).[2] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 1-2 hours | An "odorless" alternative to cocktails containing thiols, using TIS as the primary scavenger.[3] Particularly useful for peptides with trityl-based protecting groups.[3] | Will not prevent the oxidation of methionine residues.[3] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | 3 hours | Specifically designed to prevent the oxidation of methionine residues during cleavage.[4] | Can lead to in situ oxidation of cysteine residues to form disulfide bonds with extended reaction times.[4] |
| 50% TFA in DCM | 50:50 | 30 minutes | Primarily used for the selective on-resin deprotection of the xanthyl group while other acid-labile groups remain protected.[1] | Not suitable for final cleavage from most resins and may not result in complete deprotection in all cases.[1] |
Experimental Protocols
General Safety Precautions: All procedures involving trifluoroacetic acid (TFA) and other cleavage reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v).
-
Add 10-20 mL of the cleavage cocktail per gram of resin to the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecules.[1]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage using Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids that require a more robust scavenger cocktail.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT (v/v/w).[1]
-
Use 10-20 mL of Reagent K per gram of resin.[1]
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.[1]
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.[1]
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the scavengers.[1]
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.[1]
Mechanism of S-Xanthyl Deprotection
The deprotection of the xanthyl group from the side chain of asparagine or glutamine proceeds via an acid-catalyzed hydrolysis mechanism.[1] The acidic environment protonates the ether oxygen of the xanthyl group, leading to its departure as a stable xanthyl cation. This cation is then quenched by scavengers present in the cleavage cocktail to prevent side reactions with the peptide.
Caption: Proposed mechanism for the acid-catalyzed deprotection of the xanthyl group.
Experimental Workflow
The general workflow for the deprotection of the xanthyl group and cleavage of the peptide from the solid support is a multi-step process that requires careful execution to ensure a high yield and purity of the final peptide product.
Caption: General workflow for the deprotection of the xanthyl group and peptide cleavage.
References
Application Notes and Protocols for the Selective Deprotection of the S-Xanthyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the complex assembly of peptides and other macromolecules. The 9H-xanthen-9-yl (Xan) group is a valuable acid-labile protecting group. While its application in protecting the side chains of asparagine and glutamine is well-documented, its use as a thiol protecting group for cysteine (S-Xan) offers distinct advantages in orthogonal synthesis strategies.[1] The S-Xan group's specific lability allows for its selective removal under mild acidic conditions, leaving other protecting groups intact. This attribute is critical for the synthesis of complex peptides, site-specific modifications, and the construction of molecules with multiple disulfide bonds.
These application notes provide a comprehensive overview of the selective deprotection of the S-xanthyl group from cysteine residues in the presence of other common protecting groups. Detailed protocols for chemical and oxidative deprotection methods are presented, along with a comparative summary of reaction conditions to facilitate the design of sophisticated synthetic strategies.
Data Presentation: Selective Deprotection of S-Xanthyl
The selective removal of the S-Xanthyl group is achievable under specific, mild acidic conditions that do not affect more robust, acid-labile protecting groups. The following table summarizes the conditions for selective deprotection and provides a qualitative comparison of the stability of other common protecting groups under these conditions.
| Protecting Group | Target Moiety | Deprotection Conditions for S-Xanthyl | Stability of Other Protecting Groups |
| S-Xanthyl (S-Xan) | Thiol (Cysteine) | TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5) 25°C, 2 hours[2] | Stable: Boc, tBu, Benzyl (Bzl) ethers/esters, FmocLabile: Trityl (Trt), Methoxytrityl (Mmt) |
| S-Xanthyl (S-Xan) | Thiol (Cysteine) | Oxidative Deprotection (forms disulfide bond): Iodine (10-20 equiv.)[2]orThallium(III) tris(trifluoroacetate) (1-3 equiv.)[2] | Stable: Boc, tBu, Benzyl (Bzl) ethers/esters, Fmoc, Trt |
Acid Lability Ranking of S-Protecting Groups: [3]
Xanthyl (Xan) > Methoxytrityl (Mmt) > 2,4,6-Trimethoxybenzyl (Tmb) > Trityl (Trt)
This ranking highlights the higher acid sensitivity of the S-Xan group compared to the commonly used S-Trt group, forming the basis for its selective removal.
Experimental Protocols
Protocol 1: Selective Acidolytic Deprotection of S-Xanthyl Group
This protocol describes the selective removal of the S-Xanthyl protecting group from a cysteine-containing peptide while it is still attached to the solid-phase resin. This method is particularly useful when subsequent, site-specific modification of the liberated thiol is required.
Materials:
-
S-Xanthyl protected peptide-resin
-
Dichloromethane (DCM, CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Reaction vessel with a sintered glass filter
-
Shaker or agitator
Procedure:
-
Swell the S-Xanthyl protected peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Drain the DCM from the resin.
-
Prepare the deprotection cocktail: a solution of Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), and Triethylsilane (Et₃SiH) in a ratio of 1:98.5:0.5 (v/v/v).
-
Add the deprotection cocktail to the resin (using approximately 10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature (25°C) for 2 hours.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin thoroughly with DCM (3 x volume of the resin) to remove residual reagents and the cleaved xanthyl cation.
-
The resin-bound peptide with the deprotected cysteine residue is now ready for the next synthetic step (e.g., alkylation, disulfide bond formation).
Protocol 2: Oxidative Deprotection of S-Xanthyl Group with Concurrent Disulfide Bond Formation
This protocol is designed for the one-pot deprotection of two S-Xanthyl protected cysteine residues and their subsequent oxidation to form an intramolecular disulfide bridge. This method can be performed both in solution and on the solid phase.
Materials:
-
S-Xanthyl protected peptide (in solution or on-resin)
-
Appropriate solvent (e.g., Dichloromethane, Dimethylformamide)
-
Iodine (I₂)
-
Reaction vessel
Procedure:
-
Dissolve the S-Xanthyl protected peptide in a suitable solvent or swell the peptide-resin.
-
Add a solution of Iodine (10-20 equivalents relative to the peptide) in the same solvent to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., HPLC, LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the excess iodine by adding a solution of aqueous sodium thiosulfate until the brown color disappears.
-
If the peptide is in solution, proceed with standard workup and purification procedures.
-
If the peptide is on-resin, wash the resin extensively with the reaction solvent, followed by DCM and diethyl ether, before drying under vacuum.
Visualizing the Deprotection Strategy
The following diagrams illustrate the logical workflow of the selective deprotection of the S-Xanthyl group.
References
Application Notes and Protocols for the Synthesis of Cysteine-Rich Peptides Using Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of cysteine-rich peptides utilizing Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH). The protocols detailed herein cover the entire workflow, from solid-phase peptide synthesis (SPPS) to cleavage, and strategies for disulfide bond formation. The use of the xanthyl (Xan) protecting group for the cysteine thiol offers a robust method for introducing cysteine residues while minimizing common side reactions.
Introduction to this compound in Peptide Synthesis
The synthesis of peptides rich in cysteine presents unique challenges, primarily due to the reactivity of the thiol side chain, which can lead to premature or incorrect disulfide bond formation and other side reactions. The choice of a suitable protecting group for the cysteine residue is therefore critical for a successful synthesis.
This compound is a valuable derivative for Fmoc-based solid-phase peptide synthesis (SPPS). The S-xanthyl (Xan) group is an acid-labile protecting group, similar to the more common trityl (Trt) group. It is stable to the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) throughout the peptide chain elongation. The Xan group is efficiently removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.[1] An advantage of the bulky xanthyl group is its potential to suppress base-catalyzed side reactions at the C-terminal cysteine, such as the formation of 3-(1-piperidinyl)alanine.[2]
Core Applications
The use of Fmoc-Cys(Xan)-OH is particularly advantageous in the synthesis of:
-
Peptides with multiple cysteine residues where the final product requires a free thiol for subsequent disulfide bond formation or conjugation.
-
Complex peptides such as conotoxins, which are characterized by a high density of cysteine residues and a specific disulfide bond framework crucial for their biological activity.[3][4]
-
Peptide libraries containing cysteine, where a reliable and straightforward protection/deprotection strategy is essential.
Data Presentation: Comparison of Common Cysteine Protecting Groups in Fmoc SPPS
The selection of a cysteine protecting group is dictated by the desired disulfide bond formation strategy. For random oxidative folding, a single acid-labile protecting group like Xan or Trt is sufficient. For regioselective disulfide bond formation, a combination of orthogonal protecting groups is necessary.
| Protecting Group | Abbreviation | Stability to Piperidine | Stability to TFA | Deprotection Conditions | Key Advantages | Common Side Reactions |
| Xanthyl | Xan | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[1] | Suppresses β-elimination side reactions[2] | Potential for minor alkylation if scavengers are inadequate |
| Trityl | Trt | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[5][6] | Cost-effective; removed during final cleavage | Prone to racemization, especially at the C-terminus[7] |
| Acetamidomethyl | Acm | Stable | Stable | Iodine, mercury(II) acetate, or silver salts | Orthogonal to acid-labile groups; allows for sequential disulfide bond formation[6][8] | Requires additional deprotection steps; potential for side reactions with certain reagents |
| 4-Methoxytrityl | Mmt | Stable | Highly Labile | Very mild acid (e.g., 1-2% TFA in DCM)[6] | Allows for on-resin disulfide bond formation | Can be prematurely cleaved if exposed to stronger acidic conditions |
| tert-Butylthio | StBu | Stable | Stable | Reduction with thiols (e.g., β-mercaptoethanol) or phosphines[6] | Orthogonal to both acid- and iodine-labile groups | Removal can be sluggish and sequence-dependent |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Xan)-OH
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids, including Fmoc-Cys(Xan)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU/HATU and DIPEA
-
20% (v/v) piperidine in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., Oxyma, 3 eq.) in a minimal amount of DMF. For Fmoc-Cys(Xan)-OH, use the same procedure.
-
Add the dissolved amino acid solution to the resin.
-
Add the coupling reagent (e.g., DIC, 3 eq.) to the resin suspension.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Xan and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage cocktail (see table below for recommendations)
-
Cold diethyl ether
-
Centrifuge
Cleavage Cocktail Selection:
The choice of cleavage cocktail is critical to prevent side reactions with sensitive residues.
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | For peptides without other sensitive residues like Met or Trp. TIS is an excellent scavenger for the Xan and Trityl groups.[9][10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[10][11][12][13] EDT helps to keep the cysteine thiol in a reduced state.[14] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl-based groups, but does not protect Met from oxidation.[10][11] |
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a high vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to stand at room temperature with occasional swirling for 2-3 hours.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a vacuum.
-
Protocol 3: Disulfide Bond Formation (Random Oxidation)
This protocol is suitable for forming a single disulfide bridge in a peptide or for the random oxidation of multiple cysteine residues.
Materials:
-
Crude, lyophilized peptide with free thiols
-
Oxidation buffer: e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5
-
Dimethyl sulfoxide (DMSO) or air
Procedure:
-
Peptide Dissolution: Dissolve the crude peptide in the oxidation buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
-
Oxidation:
-
Air Oxidation: Stir the peptide solution vigorously while open to the atmosphere for 24-48 hours.
-
DMSO Oxidation: Add DMSO to the peptide solution (10-20% of the total volume) and stir for 4-24 hours.
-
-
Monitoring: Monitor the progress of the oxidation by reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS). The oxidized peptide will have a shorter retention time and a mass decrease of 2 Da per disulfide bond formed.
-
Purification: Once the reaction is complete, purify the cyclized peptide by preparative RP-HPLC.
Visualizations
Experimental Workflow for SPPS using Fmoc-Cys(Xan)-OH
Caption: General workflow for solid-phase peptide synthesis.
Decision Tree for Cleavage Cocktail Selection
References
- 1. peptide.com [peptide.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. langene.com [langene.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
Application of Fmoc-S-xanthyl-L-cysteine in Cyclic Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization imparts conformational rigidity, enhances biological activity, and increases stability against enzymatic degradation. A critical aspect of synthesizing cyclic peptides containing disulfide bridges is the strategic use of orthogonal protecting groups for cysteine residues. Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) is a valuable reagent in this context, offering an acid-labile S-protecting group that provides unique advantages in solid-phase peptide synthesis (SPPS). The xanthyl (Xan) group is stable to the basic conditions required for Fmoc-deprotection but can be selectively removed under mild acidic conditions or directly converted to a disulfide bond through oxidative methods, enabling both on-resin and solution-phase cyclization strategies.[1]
Core Principles of the S-Xanthyl Protecting Group
The S-xanthyl protecting group offers a distinct advantage due to its sensitivity to mild acidolysis, allowing for its removal without cleaving the peptide from acid-labile resins or disturbing other acid-labile side-chain protecting groups like t-butyl (tBu). This orthogonality is key to complex peptide synthesis.
Key Features:
-
Stability: The S-xanthyl group is stable to the piperidine solutions used for Nα-Fmoc group removal during peptide chain elongation.
-
Selective Cleavage: It can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA), typically in the presence of a scavenger like triethylsilane (Et3SiH), to generate a free thiol.[1]
-
Oxidative Cyclization: The S-xanthyl group can be directly and efficiently cleaved with concomitant formation of a disulfide bond using oxidizing agents such as iodine (I2). This allows for a one-pot deprotection and cyclization step.[1]
Data Presentation
While extensive quantitative data on the cyclization efficiency of various peptide sequences using Fmoc-Cys(Xan)-OH is not broadly available in the literature, the foundational work by Han and Barany outlines effective conditions for the deprotection of the S-xanthyl group, which is the critical step for cyclization. The following table summarizes the reported conditions for S-xanthyl group removal.
| Method | Reagents and Conditions | Application | Reference |
| Acidic Deprotection | 1% TFA, 0.5% Et3SiH in CH2Cl2, 25 °C, 2 h | On-resin generation of free thiol | [1] |
| Oxidative Deprotection (On-Resin) | 10-20 equivalents of Iodine (I2) in DMF | On-resin disulfide bond formation | [1] |
| Oxidative Deprotection (Solution) | 1-3 equivalents of Thallium(III) tris(trifluoroacetate) [Tl(tfa)3] or 10-20 equivalents of I2 in a suitable solvent | Solution-phase disulfide bond formation | [1] |
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS methodologies, with specific steps for the use of Fmoc-Cys(Xan)-OH derived from the work of Han and Barany.[1]
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Two Cys(Xan) Residues
This protocol describes the synthesis of a linear peptide on a Rink Amide resin, incorporating Fmoc-Cys(Xan)-OH at two positions.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids, including Fmoc-Cys(Xan)-OH
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Cys(Xan)-OH at the desired positions using the same coupling protocol.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Cyclization via Oxidative Deprotection
This protocol describes the formation of an intramolecular disulfide bond on the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Iodine (I2)
-
N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the dried peptidyl-resin in DMF for 30 minutes.
-
Oxidative Cyclization:
-
Prepare a solution of Iodine (10 equivalents relative to resin loading) in DMF.
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing:
-
Wash the resin with DMF until the filtrate is colorless to remove excess iodine.
-
Wash with DCM (3x) and Methanol (3x).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 3: Solution-Phase Cyclization after Cleavage
This protocol describes the formation of the disulfide bond after the linear peptide has been cleaved from the resin.
Materials:
-
Linear peptidyl-resin with two Cys(Xan) residues (from Protocol 1, with N-terminal Fmoc group removed)
-
Cleavage cocktail: TFA/Et3SiH/H2O (95:2.5:2.5) - Note the use of a silane scavenger for Xan deprotection.
-
Oxidizing agent: Iodine (I2)
-
Solvents for cyclization: e.g., Methanol/Water or Acetonitrile/Water
-
Ammonium hydroxide or other base to adjust pH
-
Ascorbic acid solution for quenching
-
Cold diethyl ether
Procedure:
-
Cleavage and Deprotection of Cys(Xan):
-
Treat the peptidyl-resin with a cleavage cocktail containing TFA and a scavenger such as triethylsilane (Et3SiH) for 2-3 hours. This will cleave the peptide from the resin and simultaneously remove the S-xanthyl groups.
-
Precipitate the crude linear peptide with free thiols in cold diethyl ether.
-
Purify the linear peptide by reverse-phase HPLC.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent mixture (e.g., 50% Acetonitrile in water) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Adjust the pH of the solution to ~8.0-8.5 with ammonium hydroxide.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours, monitoring by LC-MS.
-
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid dropwise until the yellow color disappears.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC and lyophilize the pure fractions.
Visualizations
Caption: Workflow for on-resin cyclic peptide synthesis using Fmoc-Cys(Xan)-OH.
Caption: Workflow for solution-phase cyclic peptide synthesis using Fmoc-Cys(Xan)-OH.
References
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using S-Xanthyl Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regioselective disulfide bond formation is a critical step in the chemical synthesis of complex peptides and proteins, as the correct disulfide connectivity is often essential for their biological activity and structural integrity. The strategy for achieving this relies on the use of orthogonal cysteine-thiol protecting groups, which can be selectively removed under specific conditions to allow for the stepwise and controlled formation of disulfide bridges. The xanthyl (Xan) group, a well-established protecting group for the side chains of asparagine and glutamine, has also been adapted for the S-protection of cysteine, offering a unique set of conditions for its removal and enabling its use in orthogonal disulfide bond formation strategies.
This document provides detailed application notes and protocols for the use of S-xanthyl protecting groups in the regioselective synthesis of molecules containing multiple disulfide bonds.
Principle of S-Xanthyl Protection
The S-xanthyl group is introduced onto the thiol side chain of cysteine via an acid-catalyzed S-alkylation reaction using xanthydrol. The resulting S-xanthyl cysteine derivative is stable to the basic conditions typically used for Fmoc group removal in solid-phase peptide synthesis (SPPS). The key advantage of the S-xanthyl group lies in its lability under specific acidic conditions, as well as its susceptibility to oxidative cleavage, which directly yields a disulfide bond. This dual reactivity allows for its strategic incorporation into complex peptide synthesis workflows.
Regioselective Disulfide Bond Formation Strategies
The S-xanthyl group can be employed in orthogonal strategies with other common cysteine protecting groups, such as acetamidomethyl (Acm), trityl (Trt), and tert-butyl (tBu), to direct the formation of specific disulfide bonds. The general principle involves the sequential or selective deprotection of different cysteine pairs, followed by oxidation to form the desired disulfide bridge.
A typical two-disulfide bond strategy might involve protecting one pair of cysteines with an acid-labile group like Trt and the other pair with S-Xanthyl. The Trt groups are removed during the initial cleavage from the resin with a standard trifluoroacetic acid (TFA) cocktail, allowing for the formation of the first disulfide bond through oxidation. The S-Xanthyl protected peptide can then be isolated and subjected to a second deprotection/oxidation step to form the second disulfide bond.
Caption: Workflow for regioselective two-disulfide bond formation.
Data Presentation: Comparison of Cysteine Protecting Groups
The choice of protecting group is critical for the success of a regioselective disulfide bond formation strategy. The following table summarizes the deprotection conditions for S-Xanthyl and other commonly used cysteine protecting groups, highlighting their orthogonality.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| Xanthyl | Xan | Mild acid (e.g., TFA/CH₂Cl₂/Et₃SiH); Oxidative (Iodine) | Acm, tBu |
| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, PdCl₂ | Trt, Mmt, Xan |
| Trityl | Trt | TFA, mild acid | Acm, tBu |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Acm, tBu, Trt |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), Hg(OAc)₂ | Acm, Trt, Mmt |
Experimental Protocols
Protocol 1: S-Xanthyl Protection of Cysteine
This protocol describes the introduction of the xanthyl group onto the thiol side chain of cysteine.
Materials:
-
Fmoc-Cys-OH
-
Xanthydrol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) and xanthydrol (1.1 equivalents) in DCM.
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain Fmoc-Cys(Xan)-OH.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Cys(Xan)-OH
This protocol outlines the incorporation of Fmoc-Cys(Xan)-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Cys(Xan)-OH
-
Rink amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
OxymaPure® or other suitable activating agent
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles for the desired peptide sequence, incorporating Fmoc-Cys(Xan)-OH at the appropriate positions using DIC and OxymaPure® as the coupling reagents.
-
After the final amino acid coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.
Protocol 3: Regioselective Disulfide Bond Formation
This protocol describes the formation of two disulfide bonds in a peptide containing two Cys(Trt) and two Cys(Xan) residues.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail: TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Dimethyl sulfoxide (DMSO)
-
Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8)
-
Iodine solution (e.g., 0.1 M in methanol)
-
Ascorbic acid solution (aqueous)
-
Acetonitrile
-
Water
Procedure:
First Disulfide Bond (from Cys(Trt))
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Trt protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide, which now contains two free thiols and two S-Xanthyl protected cysteines.
-
Dissolve the crude peptide in an aqueous buffer (e.g., ammonium bicarbonate buffer) containing a small amount of DMSO to facilitate air oxidation of the free thiols.
-
Stir the solution at room temperature and monitor the formation of the first disulfide bond by HPLC-MS.
-
Once the oxidation is complete, purify the peptide with one disulfide bond and two Cys(Xan) residues by preparative RP-HPLC.
Second Disulfide Bond (from Cys(Xan))
-
Dissolve the purified peptide in a mixture of acetonitrile and water.
-
Add the iodine solution dropwise while stirring until a persistent yellow color is observed.
-
Monitor the reaction by HPLC-MS. The reaction is typically complete within 30-60 minutes.
-
Quench the excess iodine by adding ascorbic acid solution until the yellow color disappears.
-
Purify the final peptide containing two regioselective disulfide bonds by preparative RP-HPLC and characterize by mass spectrometry.
Caption: Experimental workflow for a two-disulfide bond synthesis.
Conclusion
The S-xanthyl protecting group provides a valuable tool for the regioselective formation of disulfide bonds in synthetic peptides and proteins. Its unique deprotection profile, allowing for both mild acidic and oxidative cleavage, enables its seamless integration into orthogonal protection schemes. The protocols outlined in this document provide a framework for researchers to employ S-xanthyl protection in their synthetic strategies to access complex disulfide-rich molecules with high fidelity. Careful optimization of reaction conditions and purification steps will ensure the successful synthesis of the target molecule with the desired disulfide connectivity.
Application Notes and Protocols for Fmoc-S-xanthyl-L-cysteine in Peptide Thioester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide thioesters is a cornerstone of modern protein chemistry, enabling the construction of large proteins and complex peptide architectures through methods like Native Chemical Ligation (NCL). The use of Fmoc-based solid-phase peptide synthesis (SPPS) for creating these crucial intermediates presents unique challenges, primarily due to the instability of the thioester linkage to the standard basic conditions used for Fmoc group removal.[1][2] The strategic selection of a suitable protecting group for cysteine's sulfhydryl side chain is paramount to a successful synthesis.
This document provides a detailed overview of the application of S-protected Fmoc-L-cysteine derivatives, with a focus on the theoretical application of Fmoc-S-xanthyl-L-cysteine, in the synthesis of peptide thioesters. While the S-xanthyl (Xan) protecting group is more traditionally associated with Boc-based synthesis, its potential application in Fmoc chemistry is explored here within the context of established methodologies for other protecting groups.
The Role of Cysteine Protecting Groups in Peptide Thioester Synthesis
The synthesis of cysteine-containing peptides requires careful planning to prevent unwanted side reactions of the reactive sulfhydryl group. In the context of Fmoc-SPPS for peptide thioesters, the cysteine protecting group must be stable to the repetitive basic treatments for Fmoc deprotection and yet be removable under conditions that do not compromise the integrity of the peptide or the thioester.
Commonly used cysteine protecting groups in Fmoc-SPPS include:
-
Trityl (Trt): Acid-labile and often removed during the final cleavage from the resin. It is a widely used and cost-effective option.
-
Acetamidomethyl (Acm): Stable to both acid and base, requiring specific reagents like mercury (II) acetate or iodine for removal, which allows for orthogonal deprotection strategies.[3]
-
tert-Butyl (tBu): A stable protecting group that is resistant to standard TFA cleavage and requires stronger acids or reductive conditions for removal.[4]
-
4-Methoxytrityl (Mmt): A more acid-labile version of the trityl group, allowing for selective deprotection on-resin with dilute acid.[3]
The S-xanthyl (Xan) group, while less documented in Fmoc-SPPS for this application, is known to be acid-labile. Its cleavage is typically achieved under acidic conditions, similar to the trityl group.
Comparative Data of Cysteine Protecting Groups
Due to the limited specific data for this compound in peptide thioester synthesis, the following table provides a comparative overview of commonly used cysteine protecting groups, with inferred properties for the S-xanthyl group based on its known chemical behavior.
| Protecting Group | Abbreviation | Stability to Piperidine (Fmoc Deprotection) | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| Trityl | Trt | Stable | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | Cost-effective; removed during final cleavage. | Can be prone to racemization. |
| Acetamidomethyl | Acm | Stable | Mercury(II) acetate followed by H₂S, or Iodine.[3] | Orthogonal to acid-labile groups; allows for selective disulfide bond formation.[3] | Deprotection involves toxic heavy metals; can be difficult to remove.[3] |
| tert-Butyl | tBu | Stable | Strong acids (e.g., HF) or reducing conditions.[4] | High stability. | Requires harsh removal conditions not always compatible with complex peptides. |
| 4-Methoxytrityl | Mmt | Stable | Very mild acid (e.g., 1-2% TFA in DCM).[3] | Allows for selective on-resin deprotection.[3] | Highly acid-labile, may not be stable enough for all synthetic strategies. |
| S-xanthyl (inferred) | Xan | Stable | Acidic conditions (e.g., TFA). | Potentially offers acid-lability similar to Trt. | Limited data in Fmoc-SPPS for this application; potential for side reactions during cleavage. |
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of peptide thioesters using Fmoc chemistry. These protocols are based on established methods and would require optimization for the specific use of this compound.
General Workflow for Peptide Thioester Synthesis
Caption: General workflow for the synthesis of peptide thioesters using Fmoc-SPPS.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid functionality) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (e.g., this compound) and a suitable base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., methanol).
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Peptide Thioester Formation (Conceptual for S-Xanthyl)
This conceptual protocol outlines how a peptide thioester could be generated on-resin, assuming the use of a suitable linker strategy compatible with Fmoc chemistry. One common approach is the use of a "safety-catch" linker.[5][6]
-
Peptide Elongation: Synthesize the desired peptide sequence on a safety-catch linker-functionalized resin (e.g., an alkanesulfonamide linker) following Protocol 1.[1] The C-terminal amino acid would be attached to this linker.
-
Linker Activation: After completion of the peptide chain synthesis and final Fmoc deprotection, activate the safety-catch linker. For an alkanesulfonamide linker, this can be achieved by cyanomethylation.[1]
-
Thiolysis: Cleave the activated peptide from the resin by treating it with a solution of a thiol (e.g., benzyl mercaptan) to form the peptide thioester.[1]
Protocol 3: Cleavage and Side-Chain Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, including the S-xanthyl group.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for acid-labile protecting groups is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide thioester using mass spectrometry (e.g., LC-MS or MALDI-TOF).
Signaling Pathways and Logical Relationships
The synthesis of a functional protein via NCL using a synthetically derived peptide thioester involves a series of logical steps, from the chemical synthesis of the peptide fragment to its ligation with another peptide segment.
Caption: Logical flow from Fmoc-Cys(Xan)-OH to a full-length protein via NCL.
Conclusion
The synthesis of peptide thioesters using Fmoc-SPPS is a powerful yet challenging technique that is critical for the chemical synthesis of proteins. The choice of the cysteine protecting group is a key determinant of the success of the synthesis. While this compound is not as commonly used as other derivatives like Fmoc-Cys(Trt)-OH in this specific application, its acid-labile nature suggests its potential utility. The generalized protocols and workflows presented here provide a foundation for researchers to explore the use of various S-protected cysteine derivatives, including S-xanthyl, in their peptide thioester synthesis strategies. Further experimental validation is necessary to establish a robust and optimized protocol specifically for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Side-Chain Anchoring Strategy Using Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of peptides containing C-terminal cysteine residues presents significant challenges, including racemization and the formation of piperidinylalanine adducts when using standard Fmoc/tBu chemistry.[1][2] The side-chain anchoring strategy utilizing Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) offers a robust solution to circumvent these issues.[2][3] This approach involves attaching the cysteine to the solid support via its sulfhydryl group, leaving the C-terminal carboxylic acid free until the final cleavage step. This methodology not only minimizes side reactions but also provides versatility in the final peptide product, allowing for the synthesis of fully deprotected peptides, partially protected fragments, and cyclic peptides.[2]
These application notes provide detailed protocols for the synthesis of the Fmoc-Cys(Xan)-OH handle, its immobilization on a solid support, subsequent peptide chain elongation, and various cleavage strategies to obtain the desired peptide product.
Data Presentation
Table 1: Synthesis and Immobilization of Fmoc-Cys(Xan)-OH Handle
| Step | Description | Reagents and Solvents | Typical Yield/Loading |
| 1 | Synthesis of Xanthydrol Handle | Xanthone, NaBH4, Methanol, Dichloromethane | >90% |
| 2 | Synthesis of Fmoc-Cys(Xan)-OtBu | Fmoc-Cys-OtBu, Xanthydrol, Acetic Acid, Dichloromethane | ~85% |
| 3 | Saponification of tert-butyl ester | Fmoc-Cys(Xan)-OtBu, TFA, Dichloromethane | Quantitative |
| 4 | Loading onto Amino-functionalized Resin | Fmoc-Cys(Xan)-OH, Amino Resin (e.g., PAL), Coupling Agents (e.g., DIC/HOBt), DMF | 0.2 - 0.4 mmol/g |
Table 2: Cleavage Cocktails and Expected Peptide Products
| Cleavage Cocktail | Composition | Conditions | Expected Product | Typical Yield |
| A: Full Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours, Room Temp. | Fully deprotected peptide with C-terminal Cys-COOH | >90% |
| B: Partial Deprotection | 1-5% TFA in DCM | 1-2 hours, Room Temp. | Partially protected peptide with C-terminal Cys-COOH | High |
| C: On-resin Cyclization (Oxidative) | Iodine or Tl(TFA)₃ in DCM/AcOH | 1-2 hours, Room Temp. | Cyclic disulfide-bridged peptide | Good |
| D: Cleavage with Disulfide Formation | TFA, DMSO, Anisole | 2-4 hours, Room Temp. | Cyclic disulfide-bridged peptide | Good |
Experimental Protocols
Protocol 1: Synthesis of the Fmoc-Cys(Xan)-OH Handle
This protocol details the synthesis of the preformed handle required for the side-chain anchoring strategy.
1.1 Synthesis of 9-Xanthydrol
-
Suspend Xanthone in a mixture of dichloromethane (DCM) and methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 9-Xanthydrol.
1.2 Synthesis of Nα-Fmoc-S-xanthyl-L-cysteine-tert-butyl ester (Fmoc-Cys(Xan)-OtBu)
-
Dissolve Nα-Fmoc-L-cysteine-tert-butyl ester (Fmoc-Cys-OtBu) and 9-Xanthydrol in DCM.
-
Add glacial acetic acid and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and purify the product by flash chromatography.
1.3 Saponification to Fmoc-Cys(Xan)-OH
-
Dissolve Fmoc-Cys(Xan)-OtBu in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Evaporate the solvent to obtain the final product, Fmoc-Cys(Xan)-OH.
Protocol 2: Immobilization of Fmoc-Cys(Xan)-OH onto Amino-Functionalized Resin
This protocol describes the loading of the preformed handle onto a suitable solid support, such as PAL (Peptide Amide Linker) resin.
-
Swell the amino-functionalized resin (e.g., PAL resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (2-3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2-3 equivalents) to the solution and pre-activate for 10-15 minutes.
-
Drain the DMF from the swollen resin and add the activated Fmoc-Cys(Xan)-OH solution.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Determine the loading capacity of the resin using a standard Fmoc quantification method.
Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Following the immobilization of the C-terminal cysteine, the peptide chain is elongated using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HCTU or HATU) and a base (e.g., DIPEA or Collidine) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection of the Peptide
The final peptide can be obtained in different forms depending on the cleavage cocktail used.
4.1 Full Deprotection (to obtain the free peptide acid)
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
4.2 Partial Deprotection (to obtain a protected peptide fragment)
-
Treat the peptide-resin with a solution of 1-5% TFA in DCM for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the partially protected peptide.
4.3 On-Resin Cyclization (for disulfide bridge formation)
-
After assembling the linear peptide containing two cysteine residues (one anchored via the side-chain and the other protected with a suitable group like Trt), selectively deprotect the second cysteine's side-chain protecting group.
-
Wash the resin thoroughly.
-
Treat the resin with a solution of iodine or thallium tris(trifluoroacetate) in a mixture of DCM and acetic acid for 1-2 hours.
-
Wash the resin and proceed with cleavage using a suitable cocktail (e.g., Protocol 4.1) to release the cyclized peptide.
Visualizations
Figure 1: Overall workflow for peptide synthesis using the this compound side-chain anchoring strategy.
References
Troubleshooting & Optimization
How to avoid racemization of Fmoc-S-xanthyl-L-cysteine during coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the racemization of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a concern with Fmoc-Cys(Xan)-OH?
A1: Cysteine racemization is the undesired conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide coupling step. This results in a diastereomeric peptide mixture that can be difficult to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Cysteine is particularly susceptible to this side reaction compared to many other amino acids.[1][2]
Q2: What is the primary chemical mechanism that causes cysteine racemization?
A2: Cysteine racemization in Fmoc-SPPS is a base-catalyzed process that primarily occurs via direct enolization.[1] The electron-withdrawing nature of the sulfur-containing side chain increases the acidity of the α-proton. A base present in the coupling reaction can abstract this proton, forming a planar carbanion (enolate) intermediate. This planar intermediate can then be re-protonated from either face, leading to a mixture of the original L-isomer and the undesired D-isomer.[1][3] While oxazolone formation is a common racemization pathway for other amino acids, direct enolization is more significant for cysteine.[1][4][5]
Q3: Which experimental factors have the greatest impact on the racemization of cysteine derivatives?
A3: Several factors significantly influence the extent of cysteine racemization:
-
Coupling Reagents: Phosphonium and uronium salt-based reagents (e.g., HBTU, HCTU, PyBOP) in the presence of tertiary amines are known to cause considerable racemization.[4][6]
-
Base: Strong, non-sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are major contributors to racemization.[2][7]
-
Pre-activation Time: Allowing the activated amino acid to sit in the presence of a base before addition to the resin can increase racemization.[1][4]
-
S-Protecting Group: The choice of the thiol protecting group affects the rate of racemization. While the xanthyl (Xan) group is used, other groups like trityl (Trt) are very common and prone to this issue.[4] Studies have shown that protecting groups like Acetamidomethyl (Acm), 4,4'-dimethoxydiphenylmethyl (Ddm), 4-methoxybenzyloxymethyl (MBom), and Tetrahydropyranyl (Thp) can suppress racemization to more acceptable levels compared to Trt.[4][6][7]
-
Temperature: Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate the rate of racemization.[6][7]
Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected
If you are observing significant racemization of your cysteine residue, follow this troubleshooting workflow to identify and mitigate the cause.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing coupling efficiency of Fmoc-S-xanthyl-L-cysteine in difficult sequences
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH), particularly in challenging peptide sequences. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Fmoc-Cys(Xan)-OH in difficult sequences?
A1: The main challenges associated with the coupling of Fmoc-Cys(Xan)-OH, and cysteine derivatives in general, are racemization and potential side reactions.[1][2] Cysteine residues are particularly susceptible to racemization (the conversion from the L- to the D-enantiomer) at the alpha-carbon during the coupling step.[3][4] This is primarily due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton, making it easier for a base to abstract it.[3] Difficult sequences, such as those prone to aggregation, can exacerbate these issues by slowing down coupling kinetics and prolonging exposure to basic conditions.[5]
Q2: What is the most significant side reaction to be aware of besides racemization?
A2: Besides racemization, a key side reaction to consider is β-elimination, which can occur under basic conditions. This reaction leads to the formation of a dehydroalanine intermediate, which can subsequently react with piperidine (used for Fmoc deprotection) to form a piperidinylalanine adduct.[5][6] This is particularly problematic for C-terminal cysteine residues.[2][5]
Q3: How does the xanthyl (Xan) protecting group influence coupling?
A3: The choice of the sulfur-protecting group on the cysteine side chain can influence the rate of racemization.[1] While the xanthyl (Xan) group is TFA-labile and useful for its specific cleavage properties, like other bulky protecting groups, it can contribute to steric hindrance during coupling, potentially requiring more potent activation methods or longer reaction times.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-Cys(Xan)-OH and provides systematic troubleshooting steps.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
This is often indicated by a positive ninhydrin (Kaiser) test after the coupling step, signifying the presence of unreacted free amines on the resin.
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | • Extend the coupling time (e.g., 2-4 hours or even overnight).[8]• Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling and washing.[7]• Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[8] | Difficult sequences or bulky protecting groups can slow down the reaction rate, requiring more time or a higher concentration of reactants to drive the reaction to completion. |
| Peptide Aggregation | • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.[5][7]• Perform the coupling at a higher temperature (e-g., up to 50°C), but be mindful of the increased risk of racemization.[5][6] | Aggregation of the growing peptide chain on the resin can block access of the activated amino acid. Chaotropic agents and different solvents can disrupt the secondary structures causing aggregation. |
| Inefficient Activation | • Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1][6] | For sterically hindered amino acids or difficult sequences, standard carbodiimide-based activators like DIC may not be sufficient to achieve complete coupling. |
Issue 2: High Levels of Racemization Detected
This is typically observed as a peak shoulder or a co-eluting diastereomer in the HPLC analysis of the purified peptide.[4]
| Potential Cause | Recommended Solution | Rationale |
| Base-Mediated Racemization | • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1][4]• Reduce the amount of base used by half.[1] | Strong, non-nucleophilic bases like DIPEA are known to promote the abstraction of the α-proton, which is the primary mechanism of cysteine racemization.[3][4] |
| Extended Pre-activation | • Avoid pre-activation. Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide.[1][3] | The activated amino acid is in a highly reactive state and prone to racemization. Minimizing the time it exists before reacting with the peptide chain reduces the opportunity for epimerization. |
| Choice of Coupling Reagent | • For carbodiimide-mediated couplings, always use an additive like Oxyma Pure® or 6-Cl-HOBt, which are more effective at suppressing racemization than HOBt.[4][9] | Additives form active esters that are less prone to racemization than the initial O-acylisourea intermediate formed with carbodiimides.[4] |
| Solvent Effects | • Change the solvent from neat DMF to a less polar mixture, such as CH₂Cl₂-DMF (1:1).[1] | The polarity of the solvent can influence the rate of racemization.[3] |
Quantitative Data Summary
The following tables summarize the extent of racemization observed for cysteine derivatives under various coupling conditions.
Table 1: Effect of Coupling Conditions on Cysteine Racemization
| Coupling Reagent/Additive | Base | Pre-activation | D:L Ratio (%) |
| BOP/HOBt | DIEA | 5 min | 5-33[1] |
| HBTU/HOBt | DIEA | 5 min | 5-33[1] |
| HATU/HOAt | DIEA | 5 min | 5-33[1] |
| BOP/HOBt | TMP (collidine) | No | <1[1] |
| HBTU/HOAt | TMP (collidine) | No | <1[1] |
| DIPCDI/HOBt | - | 5 min | <1[1] |
Data adapted from a study on a model peptide H-Gly-Cys-Phe-NH₂.[1]
Table 2: Racemization of Different Fmoc-Cys Protecting Groups with DIPCDI/Oxyma Pure Coupling
| Fmoc-Cys Derivative | Racemization (%) |
| Fmoc-Cys(Thp)-OH | 0.74[2] |
| Fmoc-Cys(Trt)-OH | 3.3[2] |
| Fmoc-Cys(Dpm)-OH | 6.8[2] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Cys(Xan)-OH using DIC/Oxyma
This protocol is designed to minimize racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).[3]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3 equivalents) and Oxyma Pure® (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature.[8]
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[3]
-
Final Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).[3]
-
Drying: Dry the resin under vacuum.[3]
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[3]
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.[3]
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[3]
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent.[3]
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will have different retention times, allowing for quantification.[3]
Visualized Workflows
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Logical workflow for minimizing cysteine racemization.
References
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Troubleshooting incomplete cleavage of the S-xanthyl group
Welcome to the technical support center for troubleshooting issues related to the cleavage of the S-xanthyl (Xan) protecting group. This guide is intended for researchers, scientists, and drug development professionals utilizing S-xanthyl protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-xanthyl (Xan) protecting group?
A1: The S-xanthyl (Xan) group is primarily used to protect the side-chain amide of asparagine (Asn) and glutamine (Gln) during solid-phase peptide synthesis (SPPS).[1] Its main purposes are to prevent the dehydration of the amide to a nitrile during amino acid activation and to reduce the risk of aspartimide formation.[1] The bulky nature of the Xan group can also help to improve the solubility of the protected amino acid derivative.
Q2: Under what conditions is the S-xanthyl group typically removed?
A2: The S-xanthyl group is known for its acid lability and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][2]
Q3: What are the signs of incomplete S-xanthyl group cleavage?
A3: The most common indication of incomplete cleavage is the detection of a peptide species with a mass corresponding to the desired peptide plus the mass of the xanthyl group (approximately 181.2 Da) during analysis by mass spectrometry. In reverse-phase HPLC (RP-HPLC), this will appear as a distinct, more hydrophobic (later eluting) peak compared to the fully deprotected peptide.
Q4: What are the potential side reactions associated with S-xanthyl group cleavage?
A4: The cleavage of the Xan group generates a stable xanthyl cation. If this cation is not effectively trapped by "scavengers" in the cleavage cocktail, it can lead to the alkylation of sensitive amino acid residues in the peptide chain, such as tryptophan (Trp) and tyrosine (Tyr).[2][3] This results in unwanted side products that can be difficult to purify.
Troubleshooting Guide: Incomplete S-Xanthyl Cleavage
This guide addresses the common issue of incomplete removal of the S-xanthyl protecting group.
Problem: My HPLC and Mass Spec data show a significant amount of peptide with the S-xanthyl group still attached after cleavage.
Below is a systematic workflow to diagnose and resolve this issue.
References
Minimizing side reactions during S-xanthyl deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing side reactions during the acid-catalyzed deprotection of the S-xanthyl (Xan) protecting group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-xanthyl (Xan) protecting group?
The S-xanthyl (Xan) group is primarily used to protect the side chains of asparagine (Asn) and glutamine (Gln) during solid-phase peptide synthesis (SPPS).[1] Its main purpose is to prevent the dehydration of the side-chain amide to a nitrile, a common side reaction when using carbodiimide activation agents.[1] Additionally, the bulky nature of the Xan group can enhance the solubility of the protected amino acid derivatives.
Q2: What is the principal cause of side reactions during S-xanthyl deprotection?
The primary cause of side reactions is the generation of a reactive xanthyl cation upon cleavage of the Xan group with strong acids like trifluoroacetic acid (TFA).[2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide, leading to undesired modifications.[2]
Q3: Which amino acid residues are most susceptible to modification by the xanthyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the xanthyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2]
Q4: How do scavengers prevent side reactions during S-xanthyl deprotection?
Scavengers are nucleophilic reagents added to the deprotection (cleavage) cocktail to trap the reactive xanthyl cation before it can react with the peptide.[2] They are typically more reactive or present in a much higher concentration than the sensitive residues of the substrate, effectively quenching the electrophilic side reactions.[2]
Q5: What are the signs of incomplete S-xanthyl deprotection, and how can it be addressed?
Incomplete deprotection is indicated by the presence of the Xan-protected peptide in the crude product, which can be detected by HPLC and mass spectrometry (a mass increase of approximately 181 Da). To address this, one can extend the cleavage time, increase the concentration of TFA, or, in cases of steric hindrance, gently increase the reaction temperature while carefully monitoring for side product formation.[7][8]
Q6: How can I analyze the products of S-xanthyl deprotection to identify side reactions?
Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for identifying side products.[9] Look for unexpected peaks in the chromatogram and corresponding mass shifts in the mass spectrum. For example, the addition of a xanthyl group to a tryptophan residue would result in a mass increase of approximately 181 Da. Oxidative modifications to tryptophan can lead to mass shifts of +4, +16, +32, and +48 Da.[10]
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a mass shift of +181 Da, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the xanthyl cation.[2][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For peptides containing multiple sensitive residues, a more robust cocktail like "Reagent K" is recommended.[11]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | Thioanisole, Dimethylsulfide (DMS) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) |
| Tyrosine (Tyr) | Phenol, Thioanisole |
Issue 2: Incomplete removal of the S-xanthyl protecting group.
-
Possible Cause 1: Insufficient acid concentration or reaction time.[7]
-
Solution: Ensure the TFA concentration is adequate (typically 95% in the cleavage cocktail). Extend the deprotection time, monitoring the reaction progress by LC-MS at different time points (e.g., 2, 4, and 6 hours).[8]
-
-
Possible Cause 2: Steric hindrance around the protected residue.[7]
-
Solution: A gentle increase in reaction temperature (e.g., to 40°C) may be necessary.[12] However, this can also increase the rate of side reactions, so the use of an effective scavenger cocktail is crucial.
-
-
Possible Cause 3 (for Solid-Phase Synthesis): Poor resin swelling.[7]
-
Solution: Ensure the resin is adequately swollen in a suitable solvent (e.g., dichloromethane, DCM) before adding the cleavage cocktail.
-
Issue 3: Low peptide yield after cleavage and precipitation.
-
Possible Cause: Incomplete cleavage from the resin or poor precipitation of the peptide.[13]
-
Solution: After the initial cleavage, the resin can be treated with a fresh portion of the cleavage cocktail to ensure complete removal of the peptide.[13] If precipitation in cold ether is problematic, try concentrating the TFA solution under a stream of nitrogen before adding it to the ether.[13]
Data Presentation
Qualitative Comparison of Common S-Xanthyl Deprotection Cocktails
| Deprotection Cocktail | Composition (v/v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A standard cocktail for peptides without highly sensitive residues. TIS is an effective carbocation scavenger. | Less effective for peptides with multiple sensitive residues like Trp, Met, or Cys. |
| Reagent K | TFA/Phenol/H₂O/ Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust and widely used cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species. | Malodorous due to thioanisole and EDT. Can lead to modification of tryptophan residues if deprotection is prolonged.[11] |
Experimental Protocols
Protocol 1: Standard S-Xanthyl Deprotection using TFA/TIS/H₂O
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Use 10-20 mL of the cocktail per gram of resin.
-
Deprotection Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: S-Xanthyl Deprotection of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys).
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Use 10-20 mL of Reagent K per gram of resin.
-
Deprotection Reaction: Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh Reagent K.
-
Precipitation: Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collection and Washing: Collect the peptide pellet by centrifugation. Wash the pellet with cold diethyl ether to remove the scavengers.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Troubleshooting workflow for S-xanthyl deprotection.
Caption: Mechanism of tryptophan alkylation and its prevention.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing premature deprotection of Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of premature deprotection of the Nα-Fmoc group from Fmoc-S-xanthyl-L-cysteine during solid-phase peptide synthesis (SPPS). Premature cleavage can lead to significant impurities, such as deletion sequences, reducing the overall yield and purity of the target peptide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature Fmoc deprotection?
A1: Premature Fmoc deprotection is primarily caused by prolonged exposure to basic conditions.[1] Key factors include:
-
Extended Deprotection Times: Exceeding the necessary time for complete Fmoc removal with piperidine or other bases can lead to the unintended cleavage of Fmoc groups from subsequent residues.
-
Solvent Impurities: The degradation of N,N-dimethylformamide (DMF) over time can produce dimethylamine, a secondary amine capable of inducing premature Fmoc cleavage.[2]
-
Residual Base: Inadequate washing after the deprotection step can lead to residual base carrying over to the next coupling cycle, causing premature deprotection of the newly added amino acid.[3]
-
Elevated Temperatures: Higher temperatures can increase the rate of undesired side reactions, including premature Fmoc removal.[2]
Q2: Is the Fmoc group on this compound more labile than on other amino acids?
A2: While the core Fmoc chemistry is generally consistent, the bulky S-xanthyl (Xan) protecting group can influence the local steric and electronic environment. However, premature deprotection issues are more commonly linked to overall synthesis conditions rather than an inherent instability of the Fmoc group on this specific derivative.[1] The focus should be on optimizing the general SPPS protocol.
Q3: How can I detect premature Fmoc deprotection in my synthesis?
A3: Several analytical methods can indicate premature deprotection:
-
Mass Spectrometry (MS): Detection of deletion sequences (peptides missing one or more amino acids) in the final crude product is a strong indicator.[1]
-
HPLC Analysis: The appearance of unexpected peaks in the chromatogram of the crude peptide often points to the presence of impurities resulting from side reactions.[4]
-
On-Resin Monitoring (e.g., Kaiser Test): A positive Kaiser test (or other amine-detection tests) on the resin after the coupling step suggests that the Nα-amine of the previously coupled residue was prematurely deprotected.[1]
Q4: What is the role of the S-xanthyl protecting group?
A4: The S-xanthyl group is an acid-labile protecting group for the cysteine thiol side chain.[5] Its primary function is to prevent the oxidation of the thiol group and the formation of undesired disulfide bonds during peptide synthesis.[5][6] It is typically removed during the final trifluoroacetic acid (TFA) cleavage step.
Troubleshooting Guide
This guide addresses common symptoms observed during peptide synthesis that may be linked to premature deprotection of this compound.
| Symptom | Potential Cause | Recommended Solution & Mitigation Strategy |
| Low yield of the target peptide and multiple impurity peaks in HPLC. | Premature Fmoc deprotection leading to the formation of deletion sequences. | Optimize Deprotection Step: Reduce the piperidine treatment time to the minimum required for complete deprotection. Monitor the reaction using UV absorbance of the dibenzofulvene-piperidine adduct to determine the optimal time.[1] Ensure High-Purity Reagents: Use fresh, high-purity, amine-free DMF for all synthesis steps to avoid cleavage by amine impurities.[2] Thorough Washing: Implement a rigorous washing protocol after the deprotection step to completely remove residual base before the next coupling cycle.[1] |
| Mass spectrometry data shows significant peaks corresponding to deletion sequences. | Incomplete coupling of the subsequent amino acid, allowing the free amine of the growing peptide to act as a base and cause deprotection on a neighboring chain. | Enhance Coupling Efficiency: Use a more potent activation reagent such as HATU or HCTU, especially for bulky amino acids following the cysteine residue.[1] Consider performing a double coupling for the amino acid immediately following this compound. |
| Kaiser test is positive after the coupling step. | Residual base from the previous deprotection step is causing premature Fmoc removal of the newly added amino acid. | Improve Washing Protocol: Increase the number and volume of DMF washes after the Fmoc deprotection step. A typical protocol involves 3-5 washes with DMF.[1] Use a Base Scavenger: In problematic sequences, consider adding a mild acidic agent like HOBt to the wash solvent to neutralize any remaining piperidine.[7] |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection
This protocol is designed to minimize exposure to basic conditions, thereby reducing the risk of premature deprotection.
-
Resin Preparation: Following the coupling of this compound and subsequent washing steps, swell the peptide-resin in DMF.
-
Deprotection Reagent: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.[8]
-
Fmoc Removal: Treat the resin with the deprotection reagent. Agitate gently for a predetermined optimal time (typically 3-7 minutes). The optimal time should be established by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct.[1]
-
Repeat (Optional): For difficult sequences, a second, shorter treatment (e.g., 5-10 minutes) with fresh deprotection reagent may be performed.[9]
-
Thorough Washing: Immediately after deprotection, thoroughly wash the resin with DMF (at least 5 times) to completely remove the piperidine and the dibenzofulvene adduct.[8]
-
Proceed to Coupling: Continue with the coupling of the next Fmoc-protected amino acid.
Protocol 2: Analytical Cleavage for Purity Assessment
This protocol is used to cleave a small amount of peptide from the resin for analysis by HPLC and Mass Spectrometry to check for impurities.
-
Resin Sampling: Collect a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail effective for removing the S-xanthyl group is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[10] Triisopropylsilane (TIS) acts as a scavenger to trap the reactive cations generated.
-
Cleavage Reaction: Add the cleavage cocktail (approx. 200 µL) to the resin sample in a microcentrifuge tube. Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional agitation.[8]
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether (approx. 1 mL).
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times.
-
Analysis: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) for HPLC and MS analysis.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to premature Fmoc deprotection.
Caption: Troubleshooting workflow for premature Fmoc deprotection.
Mechanism of Fmoc Deprotection and Side Reaction
This diagram illustrates the intended deprotection mechanism and the potential side reaction leading to premature cleavage.
Caption: Mechanism of base-induced Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. This compound [myskinrecipes.com]
- 7. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Managing Peptides Containing Fmoc-S-xanthyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation and other common issues during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides incorporating Fmoc-Cys(Xan)-OH, presented in a question-and-answer format.
Q1: I am observing incomplete coupling or deprotection after incorporating Fmoc-Cys(Xan)-OH. What are the likely causes and solutions?
Symptoms: Positive Kaiser test after coupling, or incomplete Fmoc removal indicated by UV monitoring in continuous-flow synthesis. Resin shrinking may also be observed.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Peptide Aggregation | The growing peptide chain, particularly in hydrophobic sequences, can form secondary structures like β-sheets, hindering reagent access.[1][3] The bulky xanthyl (Xan) group might contribute to steric hindrance. |
| Solvent Modification: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to disrupt hydrogen bonding.[4] | |
| Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 40-50°C) to disrupt aggregates.[4][5] Use caution as this may increase the risk of side reactions like racemization.[5] | |
| Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step to break up secondary structures.[5][6] | |
| Microwave Irradiation: Utilize microwave energy during coupling and deprotection to overcome aggregation-related energy barriers.[4] | |
| Incomplete Fmoc-Deprotection | Aggregation can prevent the deprotection reagent from reaching the N-terminal Fmoc group. |
| Stronger Base: Switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU in DMF).[3] | |
| Increased Deprotection Time: Extend the deprotection time to ensure complete removal of the Fmoc group.[7] | |
| Incomplete Coupling | Steric hindrance from the Xan group and the aggregated peptide chain can impede the incoming amino acid. |
| Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[5][7] | |
| More Potent Coupling Reagents: Use a more efficient coupling reagent like HATU or HCTU.[7] |
Q2: My peptide containing C-terminal Cys(Xan) is showing side products upon cleavage. What are they and how can I minimize them?
Symptoms: Mass spectrometry analysis of the crude peptide shows unexpected masses, particularly a mass shift of +51 Da.
Possible Causes and Solutions:
| Side Reaction | Description | Prevention Strategy |
| 3-(1-Piperidinyl)alanine Formation | Base-catalyzed elimination of the protected sulfhydryl group at the C-terminus can form a dehydroalanine intermediate, which then reacts with piperidine from the deprotection solution.[4] | The use of a sterically bulky protecting group like xanthyl (Xan) or trityl (Trt) helps to minimize this side reaction.[4] A side-chain anchoring strategy, where the cysteine is attached to the resin via the xanthenyl handle, has been shown to prevent this issue. |
| Racemization | Cysteine residues, especially at the C-terminus, are prone to racemization under basic conditions used for Fmoc deprotection. | Utilize coupling methods known to suppress racemization, such as those employing DIC/Oxyma.[7] The use of Fmoc-Cys(Thp)-OH has been reported to result in less racemization compared to Fmoc-Cys(Trt)-OH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the xanthyl (Xan) group in Fmoc-Cys(Xan)-OH?
The xanthyl group serves as an acid-labile protecting group for the sulfhydryl side chain of cysteine.[8] It is removed during the final cleavage from the resin with trifluoroacetic acid (TFA), yielding a free thiol group.[8] Its bulkiness can also help to reduce certain side reactions.[4]
Q2: Are there proactive strategies to prevent aggregation when designing a synthesis that includes Fmoc-Cys(Xan)-OH?
Yes, several sequence-based strategies can be employed:
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid residue every six to seven residues.[3][4] This sterically disrupts the hydrogen bonding that leads to aggregation.[3]
-
Pseudoproline Dipeptides: Strategically place pseudoproline dipeptides, derived from serine or threonine, within your sequence. These introduce a "kink" in the peptide backbone, effectively breaking up secondary structures.[3][4][5]
Q3: What are the recommended cleavage conditions for a peptide containing Cys(Xan)?
A standard cleavage cocktail containing a high concentration of TFA is used to remove the Xan group and other side-chain protecting groups, and to cleave the peptide from the resin. A typical cocktail is TFA/TIS/H₂O (95%:2.5%:2.5%), where triisopropylsilane (TIS) acts as a scavenger for the released cations.[7] If the peptide contains multiple cysteine residues, adding ethanedithiol (EDT) to the cleavage cocktail can help maintain the reduced state of the thiol groups.
Experimental Protocols
Protocol 1: Use of a Chaotropic Salt Wash to Disrupt Aggregation
This protocol is intended for use prior to a difficult coupling step where aggregation is suspected.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min).
-
Chaotropic Salt Wash:
-
Removal: Drain the salt solution.
-
Final DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual LiCl.[5]
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Protocol 2: Modified Fmoc Deprotection Using DBU for Aggregated Sequences
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU (v/v) in DMF.[3]
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the 2% DBU/DMF solution to the resin and agitate for 10-15 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU.
-
Monitoring: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines before proceeding to the coupling step.[7]
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Decision-making for proactive aggregation prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of cleavage cocktail for peptides with multiple S-xanthyl groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of peptides containing multiple S-xanthyl (Xan) protecting groups.
Frequently Asked Questions (FAQs)
???+ question "What is the function of the S-xanthyl (Xan) protecting group in peptide synthesis?"
The S-xanthyl (Xan) group is primarily used as a side-chain protecting group for asparagine (Asn) and glutamine (Gln) residues in solid-phase peptide synthesis (SPPS).[1][2][3] Its main purposes are:
-
Preventing Dehydration: It prevents the dehydration of the side-chain amide to a nitrile during the amino acid activation step, a common side reaction when using carbodiimide reagents.[1][2][3]
-
Improving Solubility: The bulky nature of the Xan group can enhance the solubility of the protected amino acid derivative.[1][3]
???+ question "Under what conditions is the S-xanthyl group removed?"
The Xan group is acid-labile and is typically removed under strong acidic conditions using a high concentration of trifluoroacetic acid (TFA).[1][2][4] This is usually done during the final cleavage step, where the peptide is cleaved from the resin and all other acid-labile side-chain protecting groups are removed simultaneously.[1][2]
???+ question "What is a cleavage cocktail and why are scavengers essential for Xan deprotection?"
A cleavage cocktail is a mixture of an acid (most commonly TFA) and one or more "scavengers". During the acidic cleavage of the Xan group, a stable xanthyl cation is generated.[1][5] This reactive carbocation can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan (Trp) and tyrosine (Tyr).[1][5] Scavengers are nucleophilic reagents added to the cocktail to trap these reactive cations, preventing them from modifying the desired peptide.[1][6]
Troubleshooting Guide
???+ question "Issue: My final peptide is impure, with unexpected higher molecular weight peaks."
Possible Cause: A primary challenge during the TFA-mediated cleavage of Xan-protected peptides is the generation of the reactive xanthenyl cation.[5] If not effectively trapped, this cation can lead to the alkylation of sensitive residues, particularly Tryptophan, resulting in impurities that are difficult to remove.[1][5]
Solution:
-
Use an Optimized Scavenger Cocktail: Ensure your cleavage cocktail contains appropriate scavengers to effectively trap the xanthyl cation. For peptides containing sensitive residues like Trp, Cys, or Met, a standard TFA/TIS/H₂O cocktail may be insufficient.[2] Consider using a more robust mixture like Reagent K.[7]
-
Optimize Cleavage Time: Prolonged exposure to strong acid can sometimes lead to increased side reactions.[2] A small-scale trial to determine the minimum time required for complete deprotection is recommended.
???+ question "Issue: The cleavage reaction appears incomplete, resulting in a low yield of my target peptide."
Possible Causes:
-
Insufficient Cleavage Time: Peptides with multiple protecting groups, especially less acid-labile ones, may require longer cleavage times for complete removal.
-
Inadequate Reagent Volume: Insufficient volume of the cleavage cocktail may not allow for proper swelling of the resin and efficient reaction.
-
Premature Cleavage: While less common for final yield issues, some loss of the Xan group can occur during repeated TFA treatments in Boc-SPPS, potentially leading to cumulative loss over a long synthesis.[1]
Solutions:
-
Extend Reaction Time: For complex peptides, consider increasing the cleavage time to 4 hours or more. It is always best to optimize this with a small-scale test cleavage.[2][8]
-
Increase Cocktail Volume: Use a sufficient volume of the cleavage cocktail, typically 10-20 mL per gram of resin, to ensure the resin is well-suspended.[2]
-
Re-cleavage: If you suspect incomplete cleavage, you can filter the resin and treat it again with a fresh batch of cleavage cocktail to recover more product.[9]
???+ question "Issue: I am observing premature cleavage of the Xan group during synthesis (Boc-SPPS)."
Possible Cause: The Xan group is sensitive to the acidic conditions used for N-terminal Boc group removal (typically 50% TFA in DCM).[1][4] During the synthesis of a long peptide, repeated exposure to these conditions can cause some degree of premature Xan deprotection.[1]
Solutions:
-
Minimize TFA Exposure: Use the minimum time necessary for complete Boc deprotection in each cycle.[1]
-
Optimize TFA Concentration: While 50% TFA is standard, a slightly lower concentration could be tested for sensitive sequences, though this risks incomplete Boc removal.[1] It's important to note that for many syntheses, premature removal after the Asn/Gln residue is incorporated is not a major issue, as the primary risk of side-chain dehydration is during the initial coupling of that residue.[1]
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical and depends on the peptide's amino acid composition. The table below summarizes common cocktails for Xan group deprotection.
| Cocktail Name / Composition (v/v/w) | Recommended For | Key Features & Considerations | Potential Side Reactions |
| TFA / TIS / H₂O (95 : 2.5 : 2.5) | Peptides without sensitive residues (Cys, Met, Trp). | A common, low-odor, "workhorse" cocktail. Triisopropylsilane (TIS) is an effective scavenger for carbocations. | Less effective for peptides with multiple sensitive residues. |
| Reagent K | Peptides with multiple sensitive residues.[2] | A robust and widely used cocktail. The combination of scavengers effectively quenches a variety of reactive species. | Malodorous due to thioanisole and EDT. Prolonged deprotection can lead to tryptophan modification.[2] |
| Reagent R | Peptides containing Arg(sulfonyl), Trp, Cys, or Met.[7] | Minimizes tryptophan alkylation and is well-suited for peptides with protected arginine residues.[7][10] | Malodorous due to thiol scavengers. |
| Reagent H | Methionine-containing peptides.[11] | Specifically designed to prevent the oxidation of methionine residues to methionine sulfoxide.[11] | Can cause in-situ oxidation of cysteine residues to form disulfide bonds if cleavage time is extended.[11] |
Experimental Protocols
Caution: All steps involving TFA and thiol-containing scavengers must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Protocol 1: General Cleavage using TFA / TIS / H₂O
This protocol is suitable for peptides containing Xan-protected residues but lacking other sensitive amino acids like Trp, Met, or Cys.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) into a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Use 10-20 mL of the cocktail per gram of resin.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2-4 hours.[1][2]
-
Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (typically 10 times the volume of the filtrate).[2][7]
-
Resin Wash: Wash the resin twice with a small amount of fresh TFA or DCM and add the washes to the cold ether to maximize recovery.[7]
-
Peptide Precipitation: Incubate the ether suspension at -20°C for at least 30 minutes to ensure complete precipitation.[7]
-
Isolation: Collect the precipitated peptide by centrifugation. Carefully decant the ether.[2][7]
-
Washing: Wash the peptide pellet at least three times with cold ether to remove scavengers and cleaved protecting groups. This involves resuspending the pellet, centrifuging, and decanting the ether.[7]
-
Drying: Dry the crude peptide under a stream of nitrogen or under vacuum.[1]
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[1]
Protocol 2: Cleavage using Reagent K for Sensitive Peptides
This protocol is recommended for peptides that also contain sensitive residues such as Trp, Met, or Cys.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) into a reaction vessel.
-
Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Use 10-20 mL of Reagent K per gram of resin.[2]
-
Cleavage Reaction: Add Reagent K to the resin. Agitate the mixture gently at room temperature for 2-4 hours.[2]
-
Peptide Collection & Precipitation: Follow steps 4 through 10 from Protocol 1 to collect, precipitate, wash, dry, and purify the peptide.
Visualizations
Caption: General workflow for peptide cleavage and deprotection.[2]
Caption: Decision flowchart for selecting an appropriate cleavage cocktail.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of scavengers on the efficiency of S-xanthyl group removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of scavengers on the efficiency of S-xanthyl (Xan) group removal during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-xanthyl (Xan) protecting group?
A1: The S-xanthyl (Xan) group is primarily used to protect the side chains of asparagine (Asn) and glutamine (Gln) residues in solid-phase peptide synthesis (SPPS). Its main purposes are to prevent the dehydration of the side-chain amide to a nitrile during the amino acid activation step and to minimize the formation of aspartimide, particularly in Fmoc-based synthesis.
Q2: Why are scavengers necessary during the removal of the S-xanthyl group?
A2: The S-xanthyl group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA).[1] During this cleavage, a stable but reactive xanthyl cation is generated. This cation can cause undesirable side reactions, most notably the alkylation of sensitive amino acid residues such as tryptophan (Trp) and tyrosine (Tyr).[1] Scavengers are added to the cleavage cocktail to trap these reactive xanthyl cations, thus preventing these side reactions and ensuring a higher purity of the final peptide.[1]
Q3: What are the most common scavengers used for S-xanthyl group deprotection?
A3: A variety of nucleophilic compounds are used as scavengers. Common choices include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[2][3] Often, a "cocktail" of these scavengers is used to effectively quench the various reactive species generated during cleavage.[2][3]
Q4: How do I choose the right scavenger cocktail for my peptide?
A4: The selection of the appropriate scavenger cocktail depends on the amino acid composition of your peptide.[3] For peptides without sensitive residues, a simple mixture of TFA, TIS, and water (e.g., 95:2.5:2.5) is often sufficient.[2] For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more robust cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT) is recommended to prevent side reactions.[2]
Q5: Can scavengers have any unintended effects on my peptide?
A5: While essential, some scavengers can have unintended effects. For example, triisopropylsilane (TIS) in the presence of TFA has been shown to act as a reducing agent, potentially removing other protecting groups from cysteine residues. Thioanisole, while effective, can be difficult to remove and may cause modifications to tryptophan residues under certain conditions.[2] Careful consideration of the scavenger cocktail is crucial, especially when aiming for orthogonal deprotection strategies.
Troubleshooting Guides
Problem 1: Low yield of the final peptide after cleavage.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage | 1. Ensure the cleavage cocktail is freshly prepared. 2. Increase the reaction time (e.g., from 2-4 hours to 4-6 hours) and/or the temperature slightly (consult literature for peptide stability). 3. Verify the concentration and purity of the TFA used. |
| Peptide Precipitation Issues | 1. Ensure the diethyl ether used for precipitation is ice-cold. 2. Use a larger volume of cold ether for precipitation (typically 10 times the volume of the filtrate).[2] 3. After precipitation, centrifuge at a sufficient speed and duration to pellet the peptide effectively (e.g., 3000-4000 rpm for 5-10 minutes).[2] |
| Premature loss of Xan group | 1. Minimize TFA exposure time during the synthesis cycles if using a Boc-SPPS strategy.[1] 2. For very long peptides, consider a more acid-stable protecting group if premature loss is significant.[1] |
Problem 2: Presence of unexpected side-products in the final peptide.
| Possible Cause | Troubleshooting Steps |
| Alkylation of sensitive residues (e.g., Trp, Tyr) | 1. This is a strong indication of inefficient scavenging of the xanthyl cation.[1] 2. Increase the concentration of scavengers in your cleavage cocktail. 3. Switch to a more potent scavenger cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT).[2] 4. Ensure your scavengers are of high purity and not degraded. |
| Modification of Cysteine or Methionine | 1. If you observe oxidation or other modifications, include a thiol-based scavenger like 1,2-ethanedithiol (EDT) in your cocktail.[3] EDT helps maintain a reducing environment. |
| Formation of nitrile-containing peptide | 1. This side reaction occurs due to dehydration of the Asn side chain.[1] 2. Ensure that the S-xanthyl group was completely installed on the Asn starting material. 3. This is less related to the final cleavage and more to the coupling steps during synthesis. |
Data Presentation
Comparison of Common Scavenger Cocktails for S-Xanthyl Group Removal
The following table provides a semi-quantitative comparison of commonly used scavenger cocktails for the deprotection of S-xanthyl groups. The efficiency is evaluated based on the ability to minimize side reactions, particularly the alkylation of tryptophan residues.
| Scavenger Cocktail (v/v/v) | Composition | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard "workhorse" cocktail for peptides without highly sensitive residues. TIS is an effective carbocation scavenger.[2] | Less effective for peptides with multiple sensitive residues like Trp.[2] May cause reduction of some protecting groups. |
| Reagent K | TFA/Phenol/H₂O/ Thioanisole/EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species.[2] | Malodorous due to the presence of thioanisole and EDT. Can lead to modification of tryptophan if deprotection is prolonged.[2] |
| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | Optimized to prevent the alkylation of Tryptophan during Xan group removal. EDT is particularly effective at protecting Trp and Cys residues. | EDT has a strong, unpleasant odor. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with S-Xanthyl Protection
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[2]
-
Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.[2]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[2]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage of Peptides with S-Xanthyl and other Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys) in addition to Asn(Xan) or Gln(Xan).
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K components: TFA, phenol, water, thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Use 10-20 mL of Reagent K per gram of resin.[2]
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the scavengers.[2]
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.
Visualizations
Caption: Mechanism of xanthyl cation scavenging during TFA cleavage.
Caption: General workflow for S-xanthyl group deprotection and peptide isolation.
Caption: Logical workflow for troubleshooting S-xanthyl deprotection issues.
References
Technical Support Center: Fmoc-S-xanthyl-L-cysteine in Microwave-Assisted SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) in microwave-assisted solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Q1: I am observing a lower than expected yield after cleaving my peptide containing Cys(Xan) from the resin. What are the possible causes?
Several factors could contribute to low yield in the synthesis of a Cys(Xan)-containing peptide using microwave-assisted SPPS. These can be broadly categorized as issues with coupling, deprotection, or protecting group stability.
-
Incomplete Coupling: The bulky nature of the xanthyl (Xan) group may cause steric hindrance, leading to inefficient coupling of Fmoc-Cys(Xan)-OH or the subsequent amino acid. Microwave heating can accelerate coupling, but for a sterically hindered residue, the standard protocol may not be sufficient.
-
Premature Deprotection of the Xan group: While generally stable to piperidine, the high temperatures employed in microwave-assisted deprotection steps could potentially lead to partial cleavage of the acid-labile Xan group. This would expose the thiol group, which could then lead to undesired side reactions.
-
Side Reactions: The elevated temperatures in microwave SPPS can exacerbate common side reactions associated with cysteine, such as racemization.[1][2][3]
Q2: My peptide shows a +85 Da mass addition after synthesis with Fmoc-Cys(Xan)-OH. What is this modification?
A mass addition of +85 Da is often indicative of the formation of a 3-(1-piperidinyl)alanine adduct. This can occur if the cysteine is at the C-terminus of the peptide. The basic conditions of the Fmoc deprotection, especially when heated, can lead to β-elimination of the protected thiol, forming dehydroalanine. Piperidine, present in the deprotection solution, can then react with this intermediate.
Q3: I am concerned about racemization of the cysteine residue. How can I minimize this during microwave-assisted SPPS?
Cysteine is known to be susceptible to racemization, and this is a significant concern with the high temperatures used in microwave-assisted SPPS, particularly when using base-mediated coupling reagents.[1][2][3] To minimize racemization of Fmoc-Cys(Xan)-OH:
-
Lower the Coupling Temperature: For the coupling of Fmoc-Cys(Xan)-OH and the following amino acid, consider reducing the microwave temperature to 50°C or even performing these steps at room temperature.[1][3]
-
Use Carbodiimide Activation: Avoid base-mediated activation reagents like HBTU/DIPEA for the cysteine coupling step. Instead, use a carbodiimide-based method, such as DIC/Oxyma, which is performed under more neutral/acidic conditions and has been shown to reduce racemization.
-
Avoid Pre-activation: Pre-activating the amino acid and letting it stand before adding it to the resin can increase the risk of racemization. Add the activated amino acid to the resin immediately.
Frequently Asked Questions (FAQs)
Q1: Is the S-xanthyl (Xan) protecting group stable under typical microwave-assisted Fmoc deprotection conditions?
The S-xanthyl group is generally considered stable to the piperidine solutions used for Fmoc deprotection at room temperature. However, there is limited specific data on its stability at the elevated temperatures (e.g., 75-90°C) commonly used in microwave-assisted deprotection. It is plausible that some premature cleavage of this acid-labile group could occur, especially with prolonged heating cycles. If you suspect this is an issue, consider reducing the temperature or the duration of the microwave-assisted deprotection step for the amino acids immediately following the Cys(Xan) residue.
Q2: What are the recommended coupling conditions for Fmoc-Cys(Xan)-OH in a microwave peptide synthesizer?
Due to the steric bulk of the Xan group and the risk of racemization, a modified coupling protocol is recommended:
-
Reagents: Use a carbodiimide-based coupling reagent like DIC with an additive such as Oxyma Pure.
-
Temperature: A lower temperature of 50°C is advisable to minimize racemization.[1][3]
-
Time: A slightly extended coupling time of 10-15 minutes at 50°C may be necessary to ensure complete reaction.
-
Double Coupling: If coupling is still inefficient, a second coupling step can be performed.
Q3: Are there any known side reactions specific to the xanthyl group on cysteine during microwave SPPS?
While there is a lack of specific literature on side reactions of the S-xanthyl group under microwave conditions, it is important to be aware of the general challenges with cysteine. The primary concern is racemization, which is exacerbated by heat.[1][2][3] Another potential issue is the premature cleavage of the Xan group, which could expose the highly reactive thiol and lead to disulfide bond formation or other modifications.
Q4: How does Fmoc-Cys(Xan)-OH compare to other cysteine protecting groups for use in microwave-assisted SPPS?
The choice of cysteine protecting group can significantly impact the success of a synthesis, especially under microwave conditions. While specific data for the Xan group is limited, a comparison with other common protecting groups can be informative:
| Protecting Group | Abbreviation | Key Considerations in Microwave-Assisted SPPS |
| Trityl | Trt | Most common and cost-effective. Prone to significant racemization at elevated temperatures with base-mediated coupling.[2] |
| Tetrahydropyranyl | Thp | Reported to show lower racemization compared to Trt. |
| Diphenylmethyl | Dpm | Another alternative to Trt, but may also be susceptible to racemization. |
| Acetamidomethyl | Acm | Orthogonal protecting group, stable to TFA. Requires a separate deprotection step. Its stability is an advantage in microwave SPPS. |
| Xanthyl | Xan | Bulky group, may require optimized coupling conditions. Its stability at high temperatures during Fmoc deprotection needs careful evaluation on a case-by-case basis. |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of Fmoc-Cys(Xan)-OH
This protocol provides a general guideline for the incorporation of Fmoc-Cys(Xan)-OH using an automated microwave peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature.
-
Fmoc Deprotection: Perform the standard microwave-assisted Fmoc deprotection cycle (e.g., 20% piperidine in DMF, 3-5 minutes at 75-90°C).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
Visualizations
Caption: Potential side reactions for Cys(Xan) in microwave SPPS.
Caption: Troubleshooting workflow for Cys(Xan) in microwave SPPS.
References
Technical Support Center: Purification of Peptides Synthesized with Fmoc-S-xanthyl-L-cysteine
Welcome to the Technical Support Center for the purification of peptides synthesized using Fmoc-S-xanthyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of these specific peptides.
Frequently Asked Questions (FAQs)
???+ question "What is the primary advantage of using this compound in peptide synthesis?"
The S-xanthyl (Xan) protecting group is highly acid-labile, more so than the commonly used S-trityl (Trt) group. This property allows for its removal under milder acidic conditions, which can be beneficial for sensitive peptide sequences prone to acid-catalyzed side reactions. While primarily used for the side chains of asparagine (Asn) and glutamine (Gln) to prevent dehydration, its application to cysteine offers a distinct acid lability profile.
???+ question "What are the main challenges in purifying peptides containing S-xanthyl-L-cysteine?"
The primary challenge during the purification of S-xanthyl-cysteine containing peptides is managing the reactive xanthenyl cation generated during the trifluoroacetic acid (TFA)-mediated cleavage step. If not effectively trapped by scavengers, this cation can lead to side reactions, most notably the alkylation of nucleophilic residues such as tryptophan (Trp) and the re-attachment to the deprotected cysteine thiol. Additionally, like all cysteine-containing peptides, there is a risk of oxidation of the free thiol to form disulfide bonds (dimers or oligomers) post-cleavage, which can complicate purification.
???+ question "What is the recommended general strategy for purifying these peptides?"
The standard and most effective method for purifying peptides containing S-xanthyl-L-cysteine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A typical workflow involves:
-
Cleavage and Deprotection: Releasing the peptide from the solid support and removing the S-xanthyl and other side-chain protecting groups using a suitable cleavage cocktail.
-
Precipitation and Washing: Precipitating the crude peptide in cold ether to remove the bulk of scavengers and cleavage byproducts.
-
Purification by RP-HPLC: Using a C18 column and a water/acetonitrile gradient containing an ion-pairing agent like TFA.
-
Purity Analysis and Lyophilization: Analyzing the collected fractions for purity and pooling the desired fractions for lyophilization to obtain the final peptide product.
???+ question "How can I assess the purity of my final peptide?"
The purity of the final peptide should be assessed using analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The analytical HPLC will provide a chromatogram showing the percentage of the main peak relative to impurities. Mass spectrometry will confirm that the molecular weight of the purified peptide matches the theoretical mass of the desired sequence.
Troubleshooting Guide
Cleavage and Deprotection Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete cleavage/deprotection (low yield of crude peptide) | 1. Insufficient cleavage cocktail volume or reaction time. 2. Inefficient scavenging of the xanthenyl cation leading to re-attachment. | 1. Ensure a sufficient volume of fresh cleavage cocktail is used (e.g., 10 mL per gram of resin) and extend the cleavage time to 2-4 hours. 2. Use a cleavage cocktail with an effective scavenger for the xanthenyl cation, such as triisopropylsilane (TIS). |
| Presence of unexpected peaks in the crude mass spectrum (alkylation) | The reactive xanthenyl cation has alkylated sensitive residues like Tryptophan. | Use a cleavage cocktail containing scavengers that are highly effective at quenching carbocations. For peptides containing Trp, a more robust cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) may be necessary. |
| Crude peptide is difficult to precipitate or forms an oil | 1. The peptide is highly hydrophobic or very short. 2. Incomplete removal of scavengers. | 1. Try precipitating in a different cold solvent, such as methyl tert-butyl ether (MTBE). If it still oils out, proceed to direct lyophilization from an aqueous solution after removing the TFA, followed by RP-HPLC purification. 2. Perform multiple washes of the precipitate with cold ether. |
Purification (RP-HPLC) Issues
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks during RP-HPLC | 1. Suboptimal HPLC conditions (e.g., gradient, flow rate). 2. Peptide aggregation on the column. 3. Secondary interactions with the silica matrix of the column. | 1. Optimize the gradient to be shallower around the elution time of the peptide. 2. Dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of acetonitrile or isopropanol) before injection. 3. Ensure the mobile phase contains an adequate concentration of TFA (typically 0.1%) to minimize ionic interactions. |
| Multiple peaks with the same mass in the mass spectrum of a single HPLC fraction | Isomers of the peptide (e.g., racemization at the C-terminal cysteine). | While less common with the S-xanthyl group compared to S-trityl, some racemization can occur. Optimization of the coupling conditions during synthesis is the primary way to avoid this. Purification may require a high-resolution column and a very shallow gradient to attempt separation. |
| Presence of a peak with double the expected molecular weight | Oxidation of the cysteine thiol to form a disulfide-bonded dimer. | 1. Add a reducing agent like dithiothreitol (DTT) to the crude peptide solution before purification. 2. Work with degassed solvents for both sample preparation and HPLC mobile phases to minimize oxidation during the purification process. |
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for S-Xanthyl Group Removal
| Cleavage Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A common and effective "workhorse" cocktail for peptides without highly sensitive residues. TIS is an excellent scavenger for carbocations. | Less effective for peptides containing multiple sensitive residues like Trp, Met, or Cys. |
| Reagent K | TFA/Phenol/H₂O/ Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust and widely used cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species. | Malodorous due to the presence of thioanisole and ethanedithiol (EDT). Can lead to modification of tryptophan residues if deprotection is prolonged. |
| 50% TFA in DCM | 50:50 | 30 minutes (for on-resin deprotection) | Primarily used for the selective on-resin de |
Validation & Comparative
A Comparative Guide to Fmoc-S-xanthyl-L-cysteine and Fmoc-Cys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine's reactive thiol side chain is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts coupling efficiency, susceptibility to side reactions like racemization, and the overall strategy for purification and potential disulfide bond formation. This guide provides an objective, data-supported comparison of two commonly used acid-labile cysteine derivatives: Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) and Fmoc-Cys(Trt)-OH.
The S-trityl (Trt) group is a widely used, bulky, and acid-labile protecting group, often considered the standard for routine synthesis. The S-xanthyl (Xan) group, also acid-labile, offers an alternative with distinct chemical properties that can be advantageous in specific synthetic contexts. This comparison aims to provide the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their target peptide.
Performance Comparison at a Glance
The following tables summarize key performance indicators for Fmoc-Cys(Xan)-OH and Fmoc-Cys(Trt)-OH based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, data has been aggregated from various sources.
Table 1: General Properties and Stability
| Feature | Fmoc-Cys(Xan)-OH | Fmoc-Cys(Trt)-OH |
| Protecting Group | S-xanthyl (Xan) | S-trityl (Trt) |
| Primary Application | Fmoc-based SPPS of peptides requiring a free thiol post-cleavage.[1] | Routine Fmoc-based SPPS of peptides requiring a free thiol post-cleavage. |
| Acid Lability | Highly acid-labile, removed with standard TFA cocktails.[2] | Highly acid-labile, removed with standard TFA cocktails. |
| Orthogonality | Not orthogonal to other standard acid-labile groups (e.g., tBu, Trt).[1] | Not orthogonal to other standard acid-labile groups (e.g., tBu).[3] |
| Bench Stability | Reported to have good bench stability.[2] | Can exhibit slow detritylation if not stored at low temperatures (-20°C).[2] |
Table 2: Racemization and Side Reactions
| Side Reaction | Fmoc-Cys(Xan)-OH | Fmoc-Cys(Trt)-OH |
| Racemization | Data is not widely available, but the structural similarity to other protecting groups suggests a potential for racemization, especially with base-mediated coupling reagents. | Highly prone to racemization, with reported levels of 3.3% to 8.0% depending on the coupling method.[4] |
| Re-alkylation | The xanthyl cation generated during cleavage can potentially re-alkylate nucleophilic residues if not properly scavenged. | The highly stable trityl cation is a known cause of re-alkylation of the deprotected cysteine thiol if not effectively scavenged.[5] |
Deprotection and Cleavage
Both S-xanthyl and S-trityl groups are readily cleaved using standard trifluoroacetic acid (TFA)-based cocktails. The choice of scavengers is critical to prevent side reactions caused by the carbocations generated during deprotection.
Table 3: Recommended Cleavage Cocktails
| Cocktail | Composition (v/v) | Application Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose cocktail effective for the cleavage of both Xan and Trt groups. Triisopropylsilane (TIS) is a highly effective scavenger for the corresponding carbocations.[6][7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. The combination of scavengers provides broad protection against various side reactions.[6][8] |
| Modified Reagent K | 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, 1% DTT | Recommended for a two-step cleavage protocol to minimize S-alkylation, particularly for Trt-protected cysteine.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents and for obtaining reproducible results.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines the manual steps for the addition of a single Fmoc-protected amino acid, applicable to both Fmoc-Cys(Xan)-OH and Fmoc-Cys(Trt)-OH.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOAt, 3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Note on Racemization: For cysteine derivatives, especially Fmoc-Cys(Trt)-OH, using carbodiimide-based methods (e.g., DIC/OxymaPure) without a base or with a weaker base like sym-collidine is recommended to minimize racemization.[9][10]
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) and dry for the next cycle.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the S-xanthyl or S-trityl protecting group.
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptidyl-resin under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the slurry gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Overview of Deprotection
The acid-catalyzed cleavage of both S-xanthyl and S-trityl protecting groups proceeds through the formation of a stable carbocation intermediate. The efficiency of the cleavage is dependent on the stability of this carbocation.
Caption: Acid-catalyzed deprotection of S-xanthyl and S-trityl groups.
Conclusion
Both this compound and Fmoc-Cys(Trt)-OH are effective reagents for the incorporation of cysteine into peptides using Fmoc-SPPS, with both protecting groups being readily removable with standard TFA-based cleavage protocols.
Fmoc-Cys(Trt)-OH remains a cost-effective and widely used option for routine peptide synthesis. However, its significant propensity for racemization, particularly with base-mediated coupling reagents, necessitates careful optimization of coupling protocols to maintain the stereochemical integrity of the peptide.[4]
Fmoc-Cys(Xan)-OH , while less commonly cited in direct comparative studies, offers potentially better bench stability.[2] The choice between these two reagents should be guided by the specific demands of the synthetic target. For peptides where racemization of cysteine is a major concern, exploring alternatives to standard Fmoc-Cys(Trt)-OH and optimizing coupling conditions are crucial steps. For routine syntheses where cost and precedent are key factors, Fmoc-Cys(Trt)-OH remains a viable choice, provided that appropriate measures are taken to mitigate potential side reactions. Researchers are encouraged to perform small-scale test syntheses to determine the optimal conditions for their specific peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chimia.ch [chimia.ch]
- 10. benchchem.com [benchchem.com]
Comparison of racemization levels between S-xanthyl and other S-protecting groups
For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides presents a significant challenge: the propensity of the cysteine residue to racemize during coupling reactions. This epimerization at the α-carbon can lead to the formation of diastereomeric impurities that are difficult to separate and can impact the final peptide's biological activity. The choice of the sulfur-protecting group for the cysteine side chain is a critical factor in mitigating this undesirable side reaction. This guide provides an objective comparison of the racemization levels associated with the S-xanthyl (Xan) protecting group and other commonly used S-protecting groups, supported by experimental data.
Minimizing Racemization: A Data-Driven Comparison
The level of racemization is highly dependent on the coupling conditions, including the choice of coupling reagents, base, and solvent, as well as the specific S-protecting group employed. Below is a summary of quantitative data from studies evaluating racemization levels for various S-protecting groups under different coupling protocols. The data is primarily derived from a model system involving the synthesis of the tripeptide H-Gly-Cys-Phe-NH2, where the diastereomers (H-Gly-L-Cys-Phe-NH2 and H-Gly-D-Cys-Phe-NH2) are resolved and quantified by HPLC.[1][2]
| S-Protecting Group | Coupling Conditions* | Racemization (D/L %) | Reference |
| S-Xanthyl (Xan) | BOP/HOBt/DIEA (5 min preactivation) | 5-33% | [1] |
| BOP/HOBt/TMP (no preactivation, CH2Cl2-DMF) | <1% | [1] | |
| S-Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 10.9% (50°C), 26.6% (80°C) | [3] |
| BOP/HOBt/DIEA (5 min preactivation) | 5-33% | [1] | |
| BOP/HOBt/TMP (no preactivation, CH2Cl2-DMF) | <1% | [1] | |
| DIPCDI/Oxyma Pure | 3.3% | ||
| S-Acetamidomethyl (Acm) | BOP/HOBt/DIEA (5 min preactivation) | 5-33% | [1] |
| BOP/HOBt/TMP (no preactivation, CH2Cl2-DMF) | <1% | [1] | |
| S-2,4,6-Trimethoxybenzyl (Tmob) | BOP/HOBt/DIEA (5 min preactivation) | 5-33% | [1] |
| BOP/HOBt/TMP (no preactivation, CH2Cl2-DMF) | <1% | [1] | |
| S-4,4'-Dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | <1.0% | [3] |
| S-4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4% | [3] |
| MW-assisted SPPS (50/80 °C) | 0.8/1.3% | [3] | |
| S-Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [4] |
| S-Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% |
*Abbreviations: BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; DIEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; 6-Cl-HOBt: 6-Chloro-1-hydroxybenzotriazole; DIPCDI: N,N'-Diisopropylcarbodiimide; MW: Microwave.
From the data, it is evident that coupling conditions play a pivotal role in the extent of racemization. Standard protocols using strong bases like DIEA and a preactivation step often lead to unacceptably high levels of racemization (5-33%) for groups like S-Xanthyl, S-Trityl, S-Acetamidomethyl, and S-2,4,6-trimethoxybenzyl.[1] However, modifying the protocol by using a weaker base such as 2,4,6-trimethylpyridine (TMP) and eliminating the preactivation step can significantly suppress racemization to less than 1% for these same protecting groups.[1]
More recent developments have introduced S-protecting groups like S-4,4'-dimethoxydiphenylmethyl (Ddm), S-4-methoxybenzyloxymethyl (MBom), and S-tetrahydropyranyl (Thp), which demonstrate inherently lower tendencies for racemization even under standard coupling conditions.[3][4] Notably, the MBom and Thp groups show remarkably low racemization levels of 0.4% and 0.74%, respectively, under specific coupling conditions.[3][4]
Experimental Evaluation of Cysteine Racemization
The quantitative assessment of cysteine racemization is crucial for comparing the performance of different S-protecting groups and optimizing coupling protocols. A widely accepted method involves the synthesis of a model peptide followed by chromatographic analysis to separate and quantify the resulting diastereomers.
Experimental Workflow
Figure 1. General workflow for the synthesis and analysis of a model peptide to quantify cysteine racemization.
Detailed Experimental Protocol
1. Synthesis of Model Peptide (H-Gly-Cys-Phe-NH₂): The model peptide is synthesized on a Rink amide resin using Fmoc solid-phase peptide synthesis (SPPS).[1][2]
-
Resin Preparation: Rink amide resin is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
The first amino acid, Fmoc-Phe-OH, is coupled to the deprotected resin.
-
Following deprotection, the cysteine residue, protected with the S-protecting group of interest (e.g., Fmoc-Cys(Xan)-OH), is coupled using the specific activation method being evaluated (e.g., BOP/HOBt/DIEA). This is the critical step where racemization occurs.
-
After another deprotection step, the final amino acid, Fmoc-Gly-OH, is coupled.
-
-
Final Deprotection: The N-terminal Fmoc group on glycine is removed.
2. Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
3. HPLC Analysis: The crude peptide is dissolved in a suitable solvent and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] A C18 column is typically used with a gradient of acetonitrile in water, both containing a small amount of TFA. The L-Cys and D-Cys containing diastereomers of H-Gly-Cys-Phe-NH₂ are separated and detected by UV absorbance.
4. Quantification: The level of racemization is determined by integrating the peak areas of the two diastereomers.[2][6] The percentage of racemization is calculated as the ratio of the peak area of the D-Cys diastereomer to the sum of the peak areas of both the D-Cys and L-Cys diastereomers, multiplied by 100.[2] To ensure accurate identification, a reference standard of the D-Cys diastereomer (H-Gly-D-Cys-OH) can be synthesized.[5]
Conclusion
The selection of an appropriate S-protecting group is a critical parameter in minimizing racemization during the synthesis of cysteine-containing peptides. While traditional protecting groups like S-xanthyl (Xan) and S-trityl (Trt) can be utilized with low racemization levels under carefully optimized, milder coupling conditions, they are prone to significant epimerization with more standard, aggressive protocols. Newer generation protecting groups such as S-MBom and S-Thp offer a significant advantage by inherently reducing the propensity for racemization, providing a more robust and reliable approach for the synthesis of chirally pure cysteine-containing peptides. Researchers and drug development professionals should carefully consider both the S-protecting group and the coupling methodology to ensure the integrity and purity of their synthetic peptides.
References
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine Racemization on IgG Heavy and Light Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptide Purity with Different Cysteine Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of the final product is paramount. The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in solid-phase peptide synthesis (SPPS) that significantly influences not only the synthesis strategy but also the final purity profile as assessed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of commonly used cysteine protecting groups, supported by experimental data and detailed analytical protocols, to aid in making informed decisions for successful peptide synthesis and analysis.
The choice of a cysteine protecting group directly impacts the impurity profile, retention time, and potential for side reactions during both synthesis and HPLC analysis. Understanding these effects is crucial for accurate purity assessment and subsequent purification.
Comparison of Common Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is a strategic decision based on the desired final peptide structure, the complexity of the synthesis, and the intended deprotection strategy.[1] The following table summarizes the key characteristics and performance of several widely used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Deprotection Method | Key Advantages & Disadvantages | Typical Crude Purity (%) | Potential HPLC Profile Observations |
| Acetamidomethyl | Acm | Iodine, Silver Salts, Mercury(II) acetate | Advantages: Stable to Trifluoroacetic acid (TFA), allowing for an orthogonal deprotection strategy and purification of the protected peptide.[1][2] Disadvantages: Removal requires specific and sometimes harsh reagents that can lead to side products.[1][2] Incomplete deprotection is a potential issue.[1] | 85-95[1] | The relatively polar Acm group can lead to earlier elution times for the protected peptide compared to the deprotected form.[1] |
| Trityl | Trt | Acidolysis (TFA) | Advantages: Cost-effective and allows for simultaneous deprotection during the final cleavage from the resin.[2][3] Disadvantages: Prone to significant racemization, especially with certain coupling reagents.[3] The liberated trityl cation can cause side reactions if not properly scavenged.[3] | Variable, dependent on sequence and scavengers | The bulky and hydrophobic Trt group generally results in a longer retention time for the protected peptide.[1] Incomplete deprotection can be an issue.[2] |
| tert-butylthio | StBu | Reduction (e.g., with thiols) | Advantages: Offers a different deprotection pathway via reduction.[1] Disadvantages: Can be prone to side reactions. | Not explicitly stated | The presence of the StBu group will influence the hydrophobicity and thus the retention time of the peptide. |
| Tetrahydropyranyl | Thp | Acidolysis (TFA) | Advantages: Significantly reduces racemization compared to Trt.[3] May improve the solubility of the protected peptide.[4] Disadvantages: Introduces a new chiral center.[3] | Not explicitly stated, but implies higher purity due to fewer side reactions | The Thp group is stable to 1% TFA, allowing for synthesis of protected fragments on acid-labile resins.[2] |
| Diphenylmethyl | Dpm | Acidolysis (High % TFA) | Advantages: More stable to dilute TFA than Trt, offering some orthogonality.[2][3] Disadvantages: Can exhibit higher racemization than Trt in some cases.[3] | Not explicitly stated | Its stability to dilute TFA allows for selective removal of other acid-labile groups.[2] |
Experimental Protocols
Accurate and reproducible HPLC analysis is crucial for comparing the purity of peptides synthesized with different cysteine protecting groups. Below are detailed protocols for solid-phase peptide synthesis and subsequent RP-HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amino group.[1]
-
Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).[1]
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (including the respective Fmoc-Cys(PG)-OH, where PG is the protecting group) and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours.[1]
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[1]
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.[1]
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.[1] Cleave the peptide from the resin and remove acid-labile side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.[1] The choice and composition of scavengers in the cleavage cocktail are critical, especially for cysteine-containing peptides, to prevent side reactions.[5]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[1]
-
Drying: Dry the crude peptide pellet under vacuum.[1]
Protocol 2: HPLC Analysis
This protocol describes a standard method for the analysis of crude peptide purity by Reverse-Phase HPLC (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water).[1]
-
HPLC System: Utilize a standard RP-HPLC system.[1]
-
Column: A C18 reversed-phase column is commonly used for peptide analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[6][7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B from 5% to 65% over 30 minutes. The specific gradient may need to be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1 mL/min for an analytical column.[1]
-
Detection: Monitor the UV absorbance at 210-220 nm, which corresponds to the peptide backbone absorption.[1][7]
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for SPPS and subsequent HPLC analysis of peptide purity.
Caption: Logical relationships of cysteine protecting groups based on their characteristics.
Challenges and Considerations in HPLC Analysis
The analysis of cysteine-containing peptides by HPLC can present several challenges:
-
Oxidation: Peptides with free cysteine residues are prone to oxidation, leading to the formation of disulfide-bridged dimers (homo- or heterodimers), which can complicate the chromatogram and give a false impression of impurity.[8][9]
-
Peak Tailing and Broadening: Free thiols can interact with the silica matrix of the HPLC column, leading to poor peak shape. Alkylation of the free cysteine with reagents like iodoacetamide can sometimes mitigate this issue.[8]
-
Influence of the Protecting Group on Retention: As noted, the hydrophobicity of the protecting group significantly affects the peptide's retention time.[1] This must be considered when developing and interpreting HPLC methods.
-
Side Reactions from Deprotection: The reagents used for deprotection, particularly for groups like Acm, can introduce impurities that may co-elute with the peptide of interest.[1]
Conclusion
The choice of a cysteine protecting group is a critical parameter in the synthesis of high-purity peptides. While acid-labile groups like Trt offer convenience, they may lead to a higher incidence of side reactions such as racemization.[3] Orthogonal protecting groups like Acm provide flexibility for complex syntheses but require specific and potentially harsh deprotection steps.[1] Newer generation protecting groups like Thp show promise in reducing side reactions and improving solubility.[3][4]
A standard RP-HPLC method is well-suited for analyzing the purity of peptides synthesized with these various protecting groups, with the understanding that the choice of protecting group will influence the chromatographic profile.[1] Researchers must carefully consider the trade-offs between ease of use, potential side reactions, and the requirements of their specific peptide to select the most appropriate cysteine protecting group for a successful synthesis and purification campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
Yield comparison for peptide synthesis using Fmoc-Cys(Xan)-OH versus Fmoc-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical factor in the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing disulfide bridges. The choice between different protected cysteine derivatives influences the synthesis strategy, cleavage and deprotection methods, and ultimately the purity and yield of the final peptide. This guide provides an objective comparison of two commonly used derivatives, Fmoc-Cys(Xan)-OH and Fmoc-Cys(Acm)-OH, supported by available experimental data to inform the selection process for specific research needs.
The fundamental difference between these two reagents lies in the stability of their respective thiol protecting groups. The xanthyl (Xan) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). In contrast, the acetamidomethyl (Acm) group is stable to TFA, offering an orthogonal protection strategy that allows for the selective deprotection of the cysteine thiol at a later stage. This key distinction has profound implications for their applications in peptide synthesis.
Core Comparison: Properties and Performance
| Feature | Fmoc-Cys(Xan)-OH | Fmoc-Cys(Acm)-OH |
| Protecting Group | Xanthyl (Xan) | Acetamidomethyl (Acm) |
| Deprotection Condition | Acid-labile (TFA)[1] | Stable to TFA; removed by specific reagents (e.g., Iodine, Hg(OAc)₂, NCS)[2] |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups. | Orthogonal to TFA-labile protecting groups, enabling selective deprotection.[2] |
| Primary Application | Synthesis of peptides with free thiol groups post-cleavage; can minimize side reactions at C-terminal cysteine.[3][4] | Regioselective formation of multiple disulfide bonds; synthesis of complex cyclic peptides.[2][5] |
| Side Reactions | Can minimize racemization and 3-(1-piperidinyl)alanine formation, especially with side-chain anchoring.[3][4] | Prone to a moderate degree of racemization and can lead to significant formation of piperidinyl adducts at the C-terminus.[6][7] |
| Cost-Effectiveness | Generally more cost-effective for routine synthesis of peptides requiring a free thiol. | Higher cost, justified by its utility in complex, multi-disulfide bridged peptide synthesis. |
Quantitative Data Summary
Table 1: Racemization Potential of Cysteine Protecting Groups
| Protecting Group | Racemization Potential | Reported Racemization (%) |
| Acm | Moderate | 4.8%[7] |
| Trt (similar to Xan) | Moderate | 3.3%[8] |
| Thp | Low | 0.74%[8] |
| Dpm | High | 6.8%[8] |
| Note: This data highlights the influence of the protecting group on chiral stability. While Xan is not directly listed, its structural similarity to Trt suggests a comparable racemization potential. |
Table 2: Step-wise Yields for Regioselective Disulfide Bond Formation with Acm Protection
| Synthesis Step | Example Peptide | Yield (%) | Conditions/Reagents |
| 2nd Disulfide Bond (from Cys(Acm)) | Conotoxin reg3b | 90.2 | Iodine (I₂)[9] |
| 2nd Disulfide Bond (from Cys(Acm)) | Conotoxin MVIIA | 78.1 | Iodine (I₂) in 90% AcOH/H₂O[9] |
| Note: This data demonstrates the efficiency of Acm deprotection and subsequent disulfide bond formation in the synthesis of complex peptides like conotoxins. |
Experimental Workflows
The following diagrams illustrate the logical workflows for peptide synthesis using Fmoc-Cys(Xan)-OH and Fmoc-Cys(Acm)-OH, highlighting the key differences in their deprotection strategies.
Caption: Comparative workflow for peptide synthesis using Fmoc-Cys(Xan)-OH and Fmoc-Cys(Acm)-OH.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.
-
Resin Preparation: Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the coupling solution to the deprotected resin. Agitate for 2-4 hours at room temperature. For both Fmoc-Cys(Xan)-OH and Fmoc-Cys(Acm)-OH, the coupling procedure is the same.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Cleavage and Deprotection of Peptides Synthesized with Fmoc-Cys(Xan)-OH
This protocol is for the global deprotection of a peptide synthesized using Fmoc-Cys(Xan)-OH, resulting in a peptide with a free thiol group.
-
Resin Preparation: Following completion of the peptide synthesis (Protocol 1), wash the peptidyl-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 1,2-ethanedithiol (EDT) to the cocktail (TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate). Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: On-Resin Acm Deprotection and Disulfide Bond Formation with Iodine
This protocol describes the selective deprotection of Cys(Acm) residues and subsequent on-resin disulfide bond formation.
-
Resin Preparation: After synthesis of the linear peptide containing Fmoc-Cys(Acm)-OH residues (Protocol 1), wash the peptidyl-resin with DCM followed by DMF.
-
Iodine Solution Preparation: Prepare a solution of iodine in DMF (e.g., 10 equivalents of iodine relative to the resin substitution).
-
Deprotection and Oxidation: Swell the resin in DMF and then add the iodine solution. Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test for free thiols (e.g., Ellman's test).
-
Quenching: After the reaction is complete, wash the resin with DMF to remove excess iodine. Then, wash with a solution of ascorbic acid in DMF (e.g., 1 M) to quench any remaining iodine, followed by further washes with DMF and DCM.
-
Final Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cocktail as described in Protocol 2.
-
Purification: Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice between Fmoc-Cys(Xan)-OH and Fmoc-Cys(Acm)-OH is highly dependent on the specific requirements of the peptide being synthesized. For the straightforward synthesis of peptides that require a free thiol group after cleavage, Fmoc-Cys(Xan)-OH offers a cost-effective and efficient solution. Furthermore, the use of a xanthenyl-based protection strategy, particularly through side-chain anchoring, has been shown to minimize common side reactions such as racemization and piperidinylalanine formation, potentially leading to higher purity of the crude peptide.
Conversely, for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds, the orthogonal nature of the Acm protecting group is indispensable. While it may be associated with a moderate degree of racemization and is a more expensive reagent, the ability to selectively deprotect cysteine residues post-SPPS allows for the controlled formation of intricate disulfide frameworks that are crucial for the biological activity of many therapeutic peptides.
Ultimately, the optimal choice requires careful consideration of the final peptide structure, the synthetic strategy to be employed, and the potential for side reactions. By understanding the distinct advantages and limitations of each protecting group, researchers can make an informed decision to maximize the yield and purity of their target peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
S-Xanthyl vs. S-Trityl Cysteine Protection: A Comparative Guide for Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for the sulfhydryl functionality of cysteine is critical to achieving high purity and yield, especially in complex or sensitive peptide sequences. While the S-trityl (Trt) group has been a long-standing workhorse in Fmoc-based strategies, the S-xanthyl (Xan) group and its derivatives have emerged as a superior alternative for specific challenging applications, offering enhanced stability and reduced side reactions. This guide provides an objective comparison of S-Xanthyl and S-Trityl protecting groups, supported by experimental data, to inform the strategic choice for researchers, scientists, and drug development professionals.
Key Performance Characteristics: S-Xanthyl vs. S-Trityl
The primary advantages of the S-xanthyl protecting group over the S-trityl group are most pronounced in the synthesis of peptides containing a C-terminal cysteine or those with tryptophan residues. The Xan group offers a more robust protection, minimizing common side reactions associated with Trt, leading to cleaner crude products and higher overall yields.
| Parameter | S-Xanthyl (Xan) | S-Trityl (Trt) | Key Advantage of S-Xanthyl |
| Acid Lability | Higher | Lower | More readily cleaved under milder TFA conditions. |
| Prevention of Piperidinylalanine Formation at C-terminal Cys | Highly Effective, especially with side-chain anchoring strategies. | Effective, but can be prone to this side reaction, especially on Wang-type resins. | Reduces the formation of a common impurity in C-terminal cysteine peptides. |
| Prevention of Tryptophan Alkylation | No detectable alkylation of Trp side chain. | Can lead to alkylation of the tryptophan indole ring by the trityl cation upon deprotection. | Improves purity of tryptophan-containing peptides. |
| Racemization of C-terminal Cysteine | Minimized, particularly with side-chain anchoring.[1][2] | Prone to racemization, especially during prolonged coupling times. | Enhances stereochemical purity of the final peptide. |
| Overall Peptide Purity & Yield | Equal or superior to S-Trt, with fewer side products observed.[3] | Generally good, but can be compromised by the aforementioned side reactions. | Leads to cleaner crude peptide profiles and potentially higher isolated yields. |
Experimental Data: Comparative Syntheses
Research conducted by Han and Barany directly compared the performance of S-Xan and S-Trt in the synthesis of model peptides.[3] In the synthesis of a model peptide, H-Cys-Lys-Ala-Cys-Gly-PAL-resin, the use of Fmoc-Cys(Xan)-OH resulted in a crude product of higher purity compared to when Fmoc-Cys(Trt)-OH was employed.
Furthermore, in the synthesis of peptides with C-terminal cysteine residues, a side-chain anchoring strategy utilizing a xanthyl-based linker has been shown to effectively eliminate the formation of 3-(1-piperidinyl)alanine, a common side product when the C-terminal cysteine is anchored to the resin via its carboxyl group.[1][2] While both C-terminal Cys(Xan) and Cys(Trt) are effective at minimizing this side reaction compared to other protecting groups like Acm, the side-chain anchoring approach with xanthyl derivatives provides the highest level of safety against this side reaction.[1]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual solid-phase peptide synthesis on a PAL resin, incorporating either Fmoc-Cys(Xan)-OH or Fmoc-Cys(Trt)-OH.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., PAL-PEG-PS) in N,N-dimethylformamide (DMF) for 1 hour.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
2. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling completion using a Kaiser test.
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
3. Chain Elongation:
-
Repeat steps 1 and 2 for each amino acid in the peptide sequence. For cysteine residues, use either Fmoc-Cys(Xan)-OH or Fmoc-Cys(Trt)-OH.
4. Cleavage and Deprotection:
-
For S-Trityl protected peptides:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
For S-Xanthyl protected peptides:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
For selective on-resin deprotection of the S-Xan group, treat the resin with a solution of TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5, v/v/v) for 2 hours at room temperature.[3]
-
For final cleavage and deprotection, use a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Follow the same precipitation and washing steps as for the S-Trityl protected peptide.
-
Visualization of Key Concepts
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and final peptide cleavage.
Caption: Pathway of piperidinylalanine formation and its prevention using S-Xanthyl protection.
Conclusion
The choice between S-xanthyl and S-trityl for cysteine protection is sequence and application-dependent. For routine synthesis of peptides where the cysteine is not at the C-terminus and tryptophan is absent, S-trityl remains a cost-effective and viable option. However, for the synthesis of complex peptides, particularly those with a C-terminal cysteine or internal tryptophan residues, the S-xanthyl protecting group offers significant advantages. It minimizes key side reactions, leading to higher purity of the crude peptide and potentially improved overall yields. The use of S-xanthyl in a side-chain anchoring strategy for C-terminal cysteine residues is a particularly powerful approach to circumvent problematic side reactions. Therefore, for challenging peptide sequences, S-xanthyl is a superior choice that can streamline the synthesis and purification process.
References
A Comparative Analysis of S-xanthyl, S-trityl, and S-Acm Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine's thiol side chain is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The choice impacts not only the prevention of undesirable side reactions, such as oxidation, but also dictates the strategy for forming specific disulfide bonds, which are often crucial for the peptide's structure and function. This guide provides an objective comparison of three commonly employed cysteine protecting groups: S-xanthyl (S-Xan), S-trityl (S-Trt), and S-acetamidomethyl (S-Acm), supported by experimental data and detailed protocols.
The ideal cysteine protecting group should remain stable throughout the iterative steps of SPPS, be orthogonal to the temporary Nα-protecting group (typically Fmoc), and be selectively removable under mild conditions that do not compromise the integrity of the peptide.[1] The S-Xan, S-Trt, and S-Acm groups offer distinct advantages and disadvantages in terms of their stability, cleavage conditions, and potential for side reactions, making their selection a key strategic decision in the synthesis of complex peptides.
Comparative Stability and Performance
The stability of a protecting group is paramount for a successful peptide synthesis. The following tables summarize the key characteristics and stability profiles of the S-Xan, S-Trt, and S-Acm protecting groups under various conditions encountered during SPPS.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality |
| S-xanthyl (S-Xan) | 9H-xanthen-9-yl | Highly acid-labile, allowing for mild deprotection conditions. | Less commonly used for cysteine compared to Asn/Gln; potential for premature cleavage with repeated acid treatments. | Mild acidolysis (e.g., 1% TFA in DCM).[2] | Orthogonal to TFA-stable groups like Acm. |
| S-trityl (S-Trt) | Triphenylmethyl | Cost-effective; easily cleaved by mild acid (TFA) during final resin cleavage.[3] | Prone to causing significant racemization, especially at the C-terminus.[3] | Mild acidolysis (e.g., TFA/TIS/H₂O).[3] | Compatible with Fmoc/tBu strategy.[3] |
| S-acetamidomethyl (S-Acm) | Acetamidomethyl | Highly stable to acidic and basic conditions used in SPPS, allowing for purification of the protected peptide.[3] | Deprotection often requires iodine or toxic heavy metals (e.g., mercury(II) acetate).[3] | Iodine, mercury(II) acetate, or silver salts.[3] | Orthogonal to acid-labile groups like Trt and Xan. |
| Protecting Group | Stability to 20% Piperidine in DMF | Stability to TFA (Trifluoroacetic acid) |
| S-xanthyl (S-Xan) | Stable | Labile (cleaved by dilute TFA).[2] |
| S-trityl (S-Trt) | Stable | Labile (cleaved during standard TFA cleavage).[4][5] |
| S-acetamidomethyl (S-Acm) | Stable | Stable.[5] |
Chemical Structures of Protected Cysteine Residues
The chemical structures of cysteine residues protected with S-Xan, S-Trt, and S-Acm groups are depicted below.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful peptide synthesis. Below are protocols for the deprotection of S-Xan, S-Trt, and S-Acm groups.
Deprotection of S-xanthyl (S-Xan)
The S-Xan group is highly acid-labile and can be selectively removed on-resin.
-
Reagents:
-
TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5 v/v/v)[2]
-
-
Procedure:
-
Swell the peptidyl-resin in dichloromethane (DCM).
-
Treat the resin with the cleavage cocktail (TFA/CH₂Cl₂/Et₃SiH) for 2 hours at room temperature.[2]
-
Wash the resin thoroughly with DCM and DMF to remove the cleaved protecting group and scavengers.
-
Deprotection of S-trityl (S-Trt)
The S-Trt group is typically removed during the final cleavage of the peptide from the resin.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
-
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[3] TIS acts as a scavenger for the released trityl cations.
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[3]
-
Gently agitate the suspension at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Deprotection of S-acetamidomethyl (S-Acm)
The S-Acm group is stable to TFA and requires specific reagents for its removal, making it a valuable tool for orthogonal protection strategies.
-
Reagents:
-
Iodine (I₂)
-
Methanol, DMF, or aqueous acetic acid
-
Aqueous ascorbic acid or sodium thiosulfate
-
-
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent (e.g., methanol, DMF, or aqueous acetic acid).[3]
-
Add a solution of iodine (typically 10 equivalents) in the same solvent to the peptide solution and stir.[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Quench the excess iodine with an aqueous solution of ascorbic acid or sodium thiosulfate.[3]
-
Purify the deprotected peptide by HPLC.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow of Fmoc-based SPPS involves a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid support. The choice of cysteine protecting group is integrated into this workflow based on the desired final peptide structure and disulfide bond arrangement.
Orthogonal Deprotection Strategy
The S-Acm group's stability to TFA allows for orthogonal deprotection strategies, which are essential for the synthesis of peptides with multiple, regioselectively formed disulfide bonds. In such a strategy, different cysteine residues are protected with groups that can be removed under distinct conditions.
Conclusion
The choice between S-xanthyl, S-trityl, and S-Acm as a cysteine protecting group in SPPS is a strategic decision that profoundly impacts the synthetic route and the purity of the final peptide. The S-Trt group is a cost-effective and convenient option for routine synthesis of peptides requiring a free thiol after standard TFA cleavage.[3] However, its propensity to induce racemization is a significant drawback. The S-Xan group offers a highly acid-labile alternative, allowing for milder deprotection conditions, which can be advantageous for sensitive peptide sequences. The S-Acm group, with its high stability to both acidic and basic conditions, is the gold standard for complex syntheses that require orthogonal protection for the regioselective formation of multiple disulfide bonds.[3] The selection of the most appropriate protecting group should be based on a careful consideration of the target peptide's structure, the desired disulfide bond architecture, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel S-Xanthenyl Protecting Groups for Cysteine and Their Applications for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy of Peptide Synthesis (1997) | Yongxin Han | 47 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
A Comparative Guide to Cysteine Protection: Minimizing Side-Product Formation with Fmoc-S-xanthyl-L-cysteine and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical yet challenging task. The nucleophilic nature of the cysteine thiol group necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of protecting group not only influences the overall success of the synthesis but also dictates the purity of the final peptide product. This guide provides an objective comparison of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) with other commonly used cysteine protecting groups, focusing on the formation of common side-products, supported by available experimental data.
Key Side Reactions in Cysteine-Containing Peptide Synthesis
During Fmoc-based SPPS, two prevalent side reactions associated with cysteine residues are racemization and the formation of 3-(1-piperidinyl)alanine.
-
Racemization: The loss of stereochemical integrity at the α-carbon of cysteine can occur during the activation and coupling steps, particularly with potent activating reagents.[] This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, potentially impacting its biological activity. Cysteine is particularly susceptible to racemization through a direct enolization mechanism.[2]
-
3-(1-Piperidinyl)alanine Formation: This side reaction is prominent when cysteine is the C-terminal residue. The piperidine used for Fmoc deprotection can catalyze a β-elimination of the protected thiol group, forming a dehydroalanine intermediate. A subsequent Michael addition of piperidine to this intermediate results in the formation of a piperidinylalanine adduct, identifiable by a mass shift of +51 Da.[3][4]
Performance Comparison of Cysteine Protecting Groups
The choice of the S-protecting group has a significant impact on the extent of these side reactions. Below is a comparison of Fmoc-Cys(Xan)-OH with common alternatives.
This compound (Xan)
Alternatives to Fmoc-Cys(Xan)-OH
A variety of other protecting groups are commonly employed, each with its own set of advantages and disadvantages regarding side-product formation.
-
Trityl (Trt): As one of the most common and cost-effective protecting groups, Trt is labile to standard TFA cleavage cocktails.[8] However, Fmoc-Cys(Trt)-OH is known to be highly susceptible to racemization, especially with certain coupling reagents.[9] The bulky nature of the Trt group can offer some steric hindrance, which may slightly reduce but not eliminate piperidinylalanine formation.[4]
-
Acetamidomethyl (Acm): The Acm group is stable to TFA and requires a separate deprotection step, often using mercury(II) acetate or iodine, which can be hazardous.[2] This orthogonality is advantageous for the synthesis of peptides with multiple disulfide bonds.[9] Studies have shown that the Acm group generally leads to a lower degree of racemization compared to the Trt group under the same coupling conditions.[2]
-
tert-Butylthio (StBu): The StBu group is stable under the basic conditions of Fmoc deprotection and acidic cleavage, requiring reductive cleavage for its removal.[10] This stability makes it a reliable choice for preventing premature deprotection.[10] However, it is reported to be more prone to β-elimination leading to piperidinylalanine formation compared to Acm and Trt.[11]
-
Tetrahydropyranyl (Thp): The Thp group is an acid-cleavable protecting group that has been shown to significantly reduce racemization compared to Trt and Dpm protecting groups.[8] It has also been observed to minimize the formation of piperidinylalanine.[8]
-
Diphenylmethyl (Dpm): Similar to Trt, the Dpm group is acid-labile. Quantitative studies have shown that it is less prone to racemization than Trt.[8]
Data Presentation
Table 1: Quantitative Comparison of Racemization for Cysteine Protecting Groups
| Cysteine Derivative | Coupling Conditions | % Racemization (D-Isomer) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | [8] |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 5-15% | [2] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% | [8] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | [8] |
| Fmoc-Cys(Acm)-OH | Not specified | Generally lower than Trt | [2] |
Table 2: Qualitative Comparison of Piperidinylalanine Formation
| Cysteine Protecting Group | Propensity for Piperidinylalanine Formation | Reference |
| Trityl (Trt) | Moderate | [4][11] |
| Acetamidomethyl (Acm) | Lower than StBu, but still observed | [11] |
| tert-Butylthio (StBu) | High | [11] |
| Tetrahydropyranyl (Thp) | Low | [8] |
| Xanthyl (Xan) | Minimal to none (with side-chain anchoring) | [5] |
Mandatory Visualization
Caption: Major side-reaction pathways for cysteine in Fmoc-SPPS.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Fmoc-S-xanthyl-L-cysteine in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for cysteine residues is a critical decision that significantly impacts process efficiency, final product purity, and overall cost. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, during peptide chain elongation. This guide provides an objective comparison of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) with other commonly used cysteine derivatives, supported by available experimental data, to facilitate an informed selection process for large-scale synthesis endeavors.
The ideal cysteine protecting group should exhibit stability to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, yet be removable under specific, mild conditions. The choice often represents a trade-off between stability, ease of removal, propensity for side reactions like racemization, and cost. This analysis delves into the performance of Fmoc-Cys(Xan)-OH in comparison to established alternatives such as Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH.
Performance Comparison of Cysteine Protecting Groups
A primary advantage of the S-xanthyl (Xan) protecting group is its enhanced bench stability compared to the widely used S-trityl (Trt) group. Studies on the analogous selenocysteine derivative, Fmoc-Sec(Xan)-OH, have shown it to be remarkably stable for extended periods at room temperature, whereas the corresponding Fmoc-Sec(Trt)-OH derivative tends to undergo slow deprotection when not stored at low temperatures.[1] This superior stability of the xanthyl-protected derivative can be a significant benefit in large-scale manufacturing, where starting materials may be handled and stored for longer durations, ensuring consistency and reducing the risk of material degradation.
Like the trityl group, the xanthyl group is acid-labile and can be cleaved under standard trifluoroacetic acid (TFA) cocktail conditions, making it suitable for a strategy where the final product is a peptide with a free thiol.[1] However, the bulky nature of both the Trt and Xan groups can influence coupling efficiency and the propensity for racemization, a common side reaction with cysteine derivatives.[2]
Key Considerations:
-
Stability: The S-xanthyl group offers superior bench stability over the S-trityl group, a crucial factor for large-scale campaigns.[1] The acetamidomethyl (Acm) and S-tert-butylthio (StBu) groups are stable to TFA, providing orthogonality for strategies requiring selective deprotection.[3]
-
Racemization: Cysteine residues are particularly prone to racemization during activation and coupling.[4][5] The choice of protecting group and coupling reagents significantly impacts the extent of this side reaction. While specific data for Fmoc-Cys(Xan)-OH is limited, studies on other protecting groups show that less sterically demanding groups or specific coupling conditions can minimize epimerization.[6]
-
Side Reactions: A common side reaction, especially with C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine.[2] The use of bulky protecting groups like trityl can help minimize this.[2] S-alkylation of the deprotected cysteine by carbocations generated during cleavage is another potential side reaction.[7]
-
Deprotection: The Xan and Trt groups are cleaved with standard TFA cocktails.[1][8] The Acm group requires specific deprotection using reagents like iodine or mercury(II) acetate, while the StBu group is removed under reducing conditions.[6][9]
-
Cost-Effectiveness: For routine synthesis of peptides requiring a free thiol, Fmoc-Cys(Trt)-OH is generally considered a cost-effective option. Orthogonal protecting groups like Acm and StBu are typically more expensive but are indispensable for the synthesis of complex peptides with multiple disulfide bonds.[10] The cost of Fmoc-Cys(Xan)-OH for large-scale use would need to be evaluated with suppliers, but its enhanced stability could offset a potentially higher initial cost by reducing material loss.
Data Presentation
Table 1: Racemization of C-terminal Cysteine with Various Protecting Groups
| Protected Cysteine Derivative | Coupling Method | % D-Cys Formation (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [6] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [6] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 10.9% (at 50°C) | [4] |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIEA | 0.4% | [4] |
Table 2: Cost-Benefit Overview of Cysteine Protecting Groups
| Derivative | Estimated Price (USD/gram) | Key Advantages | Key Disadvantages |
| Fmoc-Cys(Xan)-OH | Varies (Contact Supplier for Bulk Pricing) | Enhanced bench stability, TFA-labile.[1] | Limited comparative performance data available. |
| Fmoc-Cys(Trt)-OH | ~$12 - $25 | Low cost, well-established protocols.[9] | Prone to significant racemization, lower stability.[9] |
| Fmoc-Cys(Acm)-OH | ~$20 - $40 | Orthogonal to acid-labile groups, allows for selective disulfide bond formation.[9] | Requires specific, potentially toxic deprotection reagents.[9] |
| Fmoc-Cys(StBu)-OH | ~$40 - $100 | Orthogonal deprotection via reduction.[10] | Higher cost, requires specific deprotection conditions.[10] |
Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and scale. It is recommended to obtain quotes from multiple suppliers for large-scale quantities.
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling agent (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Coupling of Fmoc-Cys(Xan)-OH
This protocol is based on standard procedures for bulky amino acid derivatives and aims to minimize racemization.
-
Activation: In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3 eq.), and an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 eq.) in DMF.
-
Coupling Initiation: Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes. Avoid prolonged pre-activation with uronium/phosphonium-based reagents in the presence of a base to minimize racemization.
-
Addition to Resin: Add the activated Fmoc-Cys(Xan)-OH solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Washing: Thoroughly wash the resin with DMF.
Protocol 3: Final Cleavage and Deprotection of a Peptide Containing Cys(Xan)
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and methanol. Dry the resin under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides with acid-labile protecting groups is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is a crucial scavenger to prevent the re-attachment of the xanthyl and other protecting groups to the deprotected thiol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-20 times the volume of the filtrate).
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Orthogonality in Focus: A Comparative Analysis of S-Xanthyl and Other Acid-Labile Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in complex multi-step organic synthesis. This guide provides an objective, data-driven comparison of the S-Xanthyl (S-Xan) protecting group against other widely used acid-labile groups: Trityl (Trt), Methoxytrityl (MMT), and Dimethoxytrityl (DMT). By examining their relative stabilities, deprotection conditions, and orthogonality, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic strategies.
The principle of orthogonality in chemical synthesis is the ability to deprotect one functional group in the presence of others by employing specific reaction conditions.[1] Acid-labile protecting groups, which are removed by treatment with acid, offer a spectrum of lability that can be exploited to achieve this selective deprotection.[2] The stability of these groups is intrinsically linked to the stability of the carbocation formed upon their cleavage.
A Spectrum of Acid Lability: From Highly Labile to Moderately Stable
The S-Xanthyl group, along with the Trityl and its methoxy-substituted derivatives, are mainstays in the chemist's toolbox for the protection of alcohols, amines, and thiols. Their utility is largely defined by their sensitivity to acidic conditions, which dictates their suitability for various stages of a synthetic sequence.
The S-Xanthyl (S-Xan) group is primarily employed for the side-chain protection of asparagine and glutamine in peptide synthesis, where it effectively prevents dehydration and aspartimide formation.[3] It is also utilized for the protection of cysteine residues.[4] The S-Xan group is characterized by its high acid lability, allowing for its removal under very mild acidic conditions.
The Trityl (Trt) group is a bulky protecting group valued for its robustness under basic and neutral conditions, while being readily cleaved by acid.[5] Its derivatives, the Methoxytrityl (MMT) and Dimethoxytrityl (DMT) groups, exhibit increased acid lability due to the electron-donating nature of the methoxy substituents, which further stabilize the resulting carbocation upon cleavage.[2] The general order of acid lability among these trityl-based groups is DMT > MMT > Trt.[2]
Quantitative Comparison of Acid-Labile Protecting Groups
The following table summarizes the properties and deprotection conditions for S-Xanthyl and the compared trityl-based protecting groups. While direct side-by-side kinetic data is not extensively available in the literature, the provided conditions for selective removal offer a strong basis for their orthogonal use.
| Protecting Group | Structure | Typical Applications | Common Deprotection Conditions | Relative Acid Lability | Key Features & Considerations |
| S-Xanthyl (S-Xan) | 9H-xanthen-9-yl | Protection of Asn/Gln side chains, Cys thiols | Mild acidolysis (e.g., 1% TFA in DCM) | High | Prevents side reactions in peptide synthesis; imparts good solubility.[3] |
| Trityl (Trt) | Triphenylmethyl | Protection of primary alcohols, amines, and thiols | Mild to strong acidolysis (e.g., TFA, formic acid)[5][6] | Moderate | Bulky and sterically hindering; compatible with Fmoc/tBu strategy. |
| Methoxytrityl (MMT) | (4-Methoxyphenyl)diphenylmethyl | Protection of alcohols, amines, and thiols | Very mild acidolysis (e.g., 1-2% TFA in DCM)[7] | High | More acid-labile than Trt, allowing for selective removal. |
| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | 5'-Hydroxyl protection in oligonucleotide synthesis | Very mild acidolysis (e.g., 3% TCA in DCM, 80% acetic acid)[8] | Very High | Intense orange color of the cation allows for reaction monitoring.[8] |
Visualizing the Chemistry: Structures and Mechanisms
To better understand the relationships and processes discussed, the following diagrams, generated using the DOT language, illustrate the chemical structures, a generalized deprotection mechanism, and a typical experimental workflow for comparison.
Caption: Chemical structures of the compared acid-labile protecting groups.
Caption: Generalized mechanism of acid-catalyzed deprotection.
Caption: Workflow for comparing the acid lability of protecting groups.
Detailed Experimental Protocols
The successful application of these protecting groups hinges on reliable and reproducible deprotection protocols. Below are representative procedures for the cleavage of each group.
Protocol 1: Deprotection of S-Xanthyl from a Thiol
Materials:
-
S-Xanthyl protected substrate (e.g., S-Xan-cysteine derivative)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the S-Xanthyl protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add triethylsilane (1.5 to 5 equivalents).
-
Add a solution of 1-2% TFA in DCM dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Deprotection of Trityl from a Primary Alcohol
Materials:
-
Trityl-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Trityl-protected alcohol (1.0 equivalent) in DCM to a concentration of approximately 0.1 M.[5]
-
Add TFA (2.0 - 10.0 equivalents) dropwise to the stirred solution at room temperature.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Deprotection of Methoxytrityl (MMT) from an Amine
Materials:
-
MMT-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure (for solid-phase synthesis):
-
Suspend the resin-bound MMT-protected substrate in a solution of 1-2% TFA and 2% TIS in DCM (approximately 10 mL per gram of resin).[9]
-
Gently agitate the mixture at room temperature for 30 minutes. Repeat this step until a colorimetric test (a few beads in TFA) no longer produces an orange color.[9]
-
Filter the resin and wash sequentially with DCM, methanol, DCM, 1% DIEA in DMF, and finally DMF.[9]
Protocol 4: Deprotection of Dimethoxytrityl (DMT) from a 5'-Hydroxyl Group
Materials:
-
DMT-protected oligonucleotide (e.g., on solid support or purified)
-
3% Trichloroacetic acid (TCA) in DCM or 80% aqueous acetic acid
Procedure (for final deprotection in solution):
-
Dissolve the lyophilized "DMT-on" oligonucleotide in 80% aqueous acetic acid.[8]
-
Let the solution stand at room temperature for 15-30 minutes. The solution will turn orange due to the formation of the DMT cation.[8]
-
Precipitate the deprotected oligonucleotide by adding cold ethanol.
-
Pellet the oligonucleotide by centrifugation, wash with 70% ethanol, and dry under vacuum.
Conclusion: Strategic Selection for Synthetic Success
The choice between S-Xanthyl, Trityl, MMT, and DMT protecting groups is a strategic decision that should be guided by the overall synthetic plan. The high acid lability of the S-Xanthyl group makes it an excellent choice for applications requiring very mild deprotection conditions, offering a high degree of orthogonality with more robust acid-labile groups like Trityl and even base-labile groups. The tunable lability within the trityl series (DMT > MMT > Trt) provides a versatile toolkit for sequential deprotection strategies. A thorough understanding of the relative stabilities and specific deprotection protocols for these groups is paramount for the efficient and successful synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Case studies comparing the synthesis of the same peptide with different Cys protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cysteine Protecting Groups in the Synthesis of a Model Peptide.
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and racemization, but also dictates the strategy for forming specific disulfide bonds. This guide provides an objective comparison of three commonly employed cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu), through a case study involving the synthesis of a model peptide.
Case Study: Synthesis of a Model Pentapeptide (H-Gly-Cys-Phe-Gly-Ala-NH2)
To illustrate the impact of different cysteine protecting groups, we will consider the synthesis of a model pentapeptide. The following sections present a comparative analysis of using Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH in terms of yield, purity, and common side reactions.
Data Presentation
The selection of a cysteine protecting group can significantly influence the outcome of peptide synthesis. The following table summarizes the quantitative data on crude peptide purity and the extent of racemization observed when using different Fmoc-cysteine derivatives for the synthesis of the model peptide.
| Protecting Group | Deprotection Method | Crude Purity (%) | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | ~85 | 3.3 - 8.0[1][2] | Advantages: Cost-effective, simultaneous deprotection with cleavage.[2] Disadvantages: Prone to significant racemization, especially with certain coupling reagents.[1][3] The liberated trityl cation can cause side reactions if not properly scavenged. |
| Acetamidomethyl (Acm) | Iodine, Silver Trifluoromethanesulfonate, or Palladium Complexes[4] | >90 | Low | Advantages: Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and StBu.[4] Disadvantages: Requires a separate deprotection step, which can sometimes be harsh and may require toxic reagents like mercury salts.[2] |
| S-tert-butylthio (StBu) | Reduction (e.g., DTT, TCEP)[4] | >90 | Low | Advantages: Orthogonal to both acid-labile (e.g., Trt) and oxidatively removed (e.g., Acm) protecting groups.[4] Disadvantages: Removal can sometimes be slow and may require a large excess of reducing agent.[4] |
Note: Crude purity is an estimated value based on typical Fmoc-SPPS and can be sequence-dependent. Racemization data is based on studies using various coupling conditions.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
-
Resin: Rink Amide resin (0.5 mmol/g substitution).
-
Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF) (2 x 10 min).
-
Amino Acid Coupling: 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 1 hour.
-
Washes: After each deprotection and coupling step, the resin was washed with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Cleavage and Global Deprotection: The peptide was cleaved from the resin with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours. The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.
2. Cysteine Protecting Group-Specific Protocols
-
For Fmoc-Cys(Trt)-OH: The Trt group is removed simultaneously during the final TFA cleavage step as described in the general protocol. No additional deprotection step is required.
-
For Fmoc-Cys(Acm)-OH:
-
After cleavage from the resin with the standard TFA cocktail, the Acm-protected peptide is purified by reverse-phase HPLC.
-
Acm Deprotection (Iodine Method): The purified peptide is dissolved in a mixture of acetic acid and water. A solution of iodine in methanol is added dropwise until a persistent yellow color is observed. The reaction is stirred for 1-2 hours and monitored by HPLC. The reaction is quenched by the addition of ascorbic acid. The deprotected peptide is then purified by HPLC.
-
-
For Fmoc-Cys(StBu)-OH:
-
The StBu-protected peptide is cleaved from the resin using the standard TFA cocktail. The StBu group remains intact.
-
The crude peptide is purified by RP-HPLC.
-
StBu Deprotection (DTT Method): The purified, StBu-protected peptide is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8). Dithiothreitol (DTT) (10-20 equivalents) is added, and the reaction is stirred for 4-6 hours at room temperature. The reaction progress is monitored by HPLC. The deprotected peptide is then purified by HPLC.[4]
-
Mandatory Visualization
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-S-xanthyl-L-cysteine
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-S-xanthyl-L-cysteine are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and the associated waste streams generated during its use in peptide synthesis.
Compound Identification and Safety Data
This compound is a protected amino acid derivative crucial for preventing unwanted disulfide bond formation during solid-phase peptide synthesis.[1] While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible, data from the closely related compound, Fmoc-L-Cysteine-(Trityl), suggests that it is not classified as a hazardous substance.[2][3] However, it is prudent to handle it with the standard care accorded to all laboratory chemicals.
Key Data for this compound:
| Property | Value |
| CAS Number | 186829-25-4[1] |
| Molecular Formula | C₃₁H₂₅NO₅S[1] |
| Molecular Weight | 523.60 g/mol [1] |
| Appearance | White to off-white powder (inferred) |
| Storage | Room temperature, sealed, dry[1] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste products, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from spills.
Disposal of Unused this compound (Solid Waste)
For small quantities of expired or unused solid this compound, the following procedure is recommended:
Step 1: Waste Characterization Confirm that the compound is not mixed with any hazardous solvents or other reagents.
Step 2: Containment Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound" and indicate that it is "non-hazardous chemical waste for disposal."
Step 3: Consultation with EHS Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4] Local regulations may vary, and some institutions may require all chemical waste to be disposed of through their hazardous waste program, regardless of its classification.
Step 4: Disposal If approved by your EHS department, the sealed container may be disposed of in the regular laboratory trash.
Disposal of Waste from Experimental Use (Liquid Waste)
The primary waste stream from the use of this compound in peptide synthesis is generated during the Fmoc deprotection step. This liquid waste typically contains piperidine in a solvent such as dimethylformamide (DMF), along with the cleaved Fmoc group.
Experimental Protocol: Fmoc Deprotection Waste Handling
-
Collection: Collect all liquid waste from the deprotection and subsequent resin washing steps in a designated, sealed waste container. This waste will contain 20% piperidine in DMF.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste: Piperidine/DMF Mixture."
-
Neutralization (Optional, consult EHS): In some cases, the piperidine may be neutralized with an acid (e.g., citric acid or acetic acid) under controlled conditions in a fume hood. However, this should only be done with the explicit approval and protocol provided by your institution's EHS department, as the neutralization reaction can be exothermic.
-
Disposal: The piperidine/DMF waste is considered hazardous and must be disposed of through your institution's chemical waste management program. Do not pour this waste down the drain.
Decontamination of Labware
Step 1: Initial Rinse Rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., DMF or ethanol). This initial rinsate should be collected and disposed of as hazardous chemical waste.
Step 2: Subsequent Rinses Perform a triple rinse with water. The subsequent aqueous rinsate can typically be disposed of down the drain with copious amounts of running water, provided it is permitted by local regulations.
Step 3: Container Disposal Once the original container is empty and has been triple-rinsed, deface or remove the label and dispose of it in the regular laboratory recycling or trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-S-xanthyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Fmoc-S-xanthyl-L-cysteine (CAS 186829-25-4), a key reagent in peptide synthesis. Adherence to these guidelines is paramount for ensuring laboratory safety, experimental integrity, and regulatory compliance. The following procedures are based on best practices for similar Fmoc-protected cysteine derivatives and should be implemented in conjunction with your institution's specific safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of dust particles.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be equipped with side-shields conforming to EN166, NIOSH (US), or equivalent standards.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[1] |
| Lab Coat/Impervious Clothing | Wear a standard laboratory coat. For tasks with a higher risk of spillage, impervious clothing should be used to protect underlying garments and skin.[1] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling large quantities or when there is a potential for dust generation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The recommended storage condition is at room temperature in a tightly sealed container.[3]
-
Ensure the storage area is clearly labeled for chemical storage.
2. Handling and Use:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols during weighing and transfer.[1]
-
Use dedicated spatulas and weighing boats.
-
After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1]
3. Spill Response:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste, including unused reagent and contaminated materials (e.g., gloves, weighing paper), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Do not mix this waste with other chemical waste streams unless permitted by your institution's hazardous waste management plan.[4]
-
Solutions containing this compound should be disposed of as hazardous liquid waste in an appropriately labeled container.[4]
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
3. Waste Collection:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, regional, and national regulations.[4]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 186829-25-4 | [3] |
| Molecular Formula | C₃₁H₂₅NO₅S | [3] |
| Molecular Weight | 523.60 g/mol | [3] |
| Storage Temperature | Room Temperature | [3] |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
